molecular formula C3H7NO3S B2579418 (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione CAS No. 1025505-82-1

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Cat. No.: B2579418
CAS No.: 1025505-82-1
M. Wt: 137.15
InChI Key: TVCSALYWDGDRBY-VKHMYHEASA-N
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Description

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a useful research compound. Its molecular formula is C3H7NO3S and its molecular weight is 137.15. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-methyloxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSALYWDGDRBY-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of (4S)-4-Methyl-1,2,3-Oxathiazolidine-2,2-Dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (often referred to as a cyclic sulfamidate derived from L-alaninol).

Executive Summary

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a five-membered cyclic sulfamidate employed primarily as a chiral electrophilic warhead in advanced organic synthesis and drug discovery. Unlike traditional pharmacological agents that bind reversibly to receptors, this molecule functions as a "masked" alkylating agent. Its mechanism of action is defined by regioselective and stereospecific nucleophilic ring-opening , allowing for the precise installation of the alanine motif into bioactive scaffolds. While primarily a reagent, the 1,2,3-oxathiazolidine-2,2-dioxide core has recently emerged as a pharmacophore with potential sodium channel blocking activity , placing it at the intersection of synthetic methodology and medicinal chemistry.

Part 1: Mechanistic Core (Chemical Biology & Reactivity)

The Electrophilic Activation Mechanism

The "Mechanism of Action" for this molecule is rooted in the high ring strain of the five-membered heterocycle combined with the electron-withdrawing power of the sulfonyl group.

  • Activation State : The cyclic sulfamidate is a synthetic equivalent of an activated amino alcohol. The

    
     group acts as an internal leaving group.
    
  • Reactivity Profile : It undergoes

    
     nucleophilic substitution .
    
  • Regioselectivity : Nucleophiles preferentially attack the C4 carbon (the chiral center carrying the methyl group) rather than the sulfur atom. This is distinct from sulfamidyl chlorides where attack often occurs at sulfur.

  • Stereochemistry : The reaction proceeds with complete inversion of configuration (Walden inversion). Starting from the (4S) isomer (derived from L-alaninol), nucleophilic attack yields a product with (R) stereochemistry at the newly formed bond.

Structural Causality
FeatureStructural ComponentMechanistic Consequence
Leaving Group Sulfamate (

)
Highly stable anion equivalent; facilitates ring opening.
Ring Strain 5-membered ringLowers the activation energy for

attack.
Chiral Center C4 (S-configuration)Directs stereospecific synthesis; dictates 3D geometry of the drug target.
Nitrogen Substituent N-H or N-BocN-protection (e.g., Boc, Cbz) significantly increases electrophilicity by reducing electron density on the ring.

Part 2: Biological & Pharmacological Implications[1]

Pharmacophore Potential: Sodium Channel Modulation

While primarily a reagent, the 1,2,3-oxathiazolidine-2,2-dioxide scaffold has been identified in screening libraries as a potential modulator of voltage-gated sodium channels (Nav1.2).

  • Mechanism : The polar sulfonyl group mimics the hydration shell of ions or interacts with the voltage-sensing domain of the channel.

  • Relevance : Derivatives are investigated as bioisosteres for anticonvulsants like trimethadione, although the (4S)-4-methyl variant is typically an intermediate rather than the final drug.

Covalent Protein Modification (Activity-Based Probing)

In chemical biology, cyclic sulfamidates are utilized as suicide substrates or covalent probes .

  • Target : Nucleophilic side chains on proteins (Cysteine -SH, Lysine -NH2, Aspartate -COO-).

  • Outcome : Permanent alkylation of the target protein. This "mechanism" is exploited to map reactive residues in enzyme active sites or to conjugate payloads (fluorophores, drugs) to peptides site-specifically.

Part 3: Visualization of Mechanism

The following diagram illustrates the


 ring-opening pathway, highlighting the stereochemical inversion critical for drug synthesis.

Mechanism Reagent (4S)-4-methyl-1,2,3- oxathiazolidine-2,2-dione (Electrophile) TS Transition State (Backside Attack) Reagent->TS Ring Strain Nu Nucleophile (R-NH2, R-SH, N3-) Nu->TS Attacks C4 Intermediate Linear Sulfamate (Inverted Configuration) TS->Intermediate Ring Opening (C-O bond cleavage) Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Remove Sulfate Product Chiral Amine Product (R-Configuration) Hydrolysis->Product Final Drug Block

Caption: Figure 1: The regioselective and stereospecific S_N2 ring-opening mechanism of the (4S)-sulfamidate, leading to inversion of configuration.

Part 4: Experimental Protocols

Protocol: Synthesis of the (4S)-Sulfamidate Reagent

Validating the purity of the starting material is critical for stereochemical integrity.

  • Precursor Preparation : Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Cyclization : Cool to 0°C. Add thionyl chloride (

    
    , 1.2 eq) dropwise followed by imidazole (2.5 eq). Stir for 2 hours to form the cyclic sulfamidite (intermediate).
    
  • Oxidation : Dilute with

    
    . Add ruthenium(III) chloride  (cat.) and sodium periodate  (
    
    
    
    , 1.5 eq). Stir at RT for 4 hours.
    • Why:

      
       catalyzes the oxidation of S(IV) to S(VI) (sulfamidate).
      
  • Workup : Quench with water, extract with EtOAc. Wash with brine.

  • Purification : Recrystallize from Hexanes/EtOAc.

    • QC Check:

      
       NMR should show disappearance of OH/NH signals and a shift in the C4-H proton.
      
Protocol: Nucleophilic Ring Opening (General Procedure)

Standard procedure for derivatizing amines or thiols.

  • Setup : Dissolve (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 mmol) in anhydrous DMF or

    
    .
    
  • Nucleophile Addition : Add the nucleophile (e.g., Sodium Azide

    
     or a primary amine) (1.1 - 1.5 eq).
    
    • Note: If using a neutral amine, adding a base like

      
       is often not required but can accelerate reaction.
      
  • Reaction : Heat to 60-80°C for 4-12 hours. Monitor by TLC (product is usually more polar).

  • Hydrolysis (Critical Step) : The initial product is an N-sulfated amine. To remove the sulfate group:

    • Add 20% aq.

      
       or 
      
      
      
      in dioxane.
    • Stir at RT for 1 hour (or heat if stubborn).

  • Isolation : Neutralize with

    
    , extract product.
    

Part 5: Data Summary & References

Comparative Reactivity Table
Electrophile ClassLeaving GroupReaction MechanismStereochemical OutcomeStability
Cyclic Sulfamidate Sulfamate

@ C4
Inversion High (shelf-stable)
Aziridine Amine anion

InversionLow (polymerizes)
Mesylate/Tosylate Sulfonate

InversionModerate
References
  • Apollo Scientific . (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected Product Data. Apollo Scientific.[1] Link

  • Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron. Link

  • BenchChem . 1,2,3-Oxathiazolidine 2,2-Dioxide Structure and Bioactivity. BenchChem Data. Link

  • Alghamdi, A. A., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. ACS Omega.[1][2] Link

  • Halcomb, R. L. (2006). Selective modification of sulfamidate-containing peptides. Organic & Biomolecular Chemistry. Link

Sources

The Alaninol Scaffold: A Technical Guide to (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione , a pivotal chiral electrophile derived from L-alanine. It is structured for researchers requiring actionable synthetic protocols and mechanistic depth.

Executive Summary & Chemical Identity

((4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione) (CAS: 1025505-82-1 for the free amine; commonly utilized as the N-Boc protected form, CAS: 439948-91-1) acts as a chiral aziridine equivalent . Unlike aziridines, which are often volatile, toxic, and unstable, this cyclic sulfamidate offers a crystalline, shelf-stable electrophile that undergoes clean nucleophilic ring-opening.

It is synthesized from L-alaninol and serves as a critical building block for constructing chiral


-substituted amines  and 

-amino acids
without racemization.
PropertySpecification
IUPAC Name (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Precursor L-Alanine

L-Alaninol
Role Chiral Electrophile (Activated Amino Alcohol)
Key Reactivity Regioselective

Ring Opening
Stereochemistry Retention of Configuration (at C4) during C5 attack

Historical Genesis: The "Aziridine Problem"

The discovery and adoption of cyclic sulfamidates emerged from the limitations of activating amino alcohols.

The Pre-2000s Limitations

Before the widespread adoption of sulfamidates, researchers attempting to alkylate nucleophiles with chiral amino alcohols relied on:

  • Halides/Sulfonates: Converting the alcohol to a mesylate or bromide often led to uncontrollable intramolecular cyclization, forming volatile and mutagenic aziridines.

  • Epoxides: While useful, chiral epoxides lack the nitrogen handle required for alkaloid synthesis.

The Sulfamidate Solution (1980s-1990s)

The cyclic sulfamidate functionality was explored by G.E. DuBois in the early 1980s, primarily for sweetener synthesis. However, its potential as a general alkylating agent was solidified in the late 1990s and early 2000s by groups like W.D. Lubell and J.A. Ellman .

The pivotal advancement was the realization that the 1,2,3-oxathiazolidine-2,2-dione ring system behaves like a "stored" aziridine. It is stable enough to be isolated but reactive enough to open upon nucleophilic attack. The specific (4S)-4-methyl derivative (derived from alanine) became a standard reagent for introducing the alanine motif into complex molecules.

Synthetic Evolution & Mechanism

The "Gold Standard" Synthesis Route

The synthesis of the (4S)-4-methyl derivative follows a robust two-step protocol established to maximize enantiopurity.

  • Cyclization: L-Alaninol reacts with thionyl chloride (

    
    ) to form the cyclic sulfamidite  (intermediate).
    
  • Oxidation: The sulfamidite is oxidized to the sulfamidate using Ruthenium(III) chloride (

    
    ) and Sodium Periodate (
    
    
    
    ).

Synthesis Alanine L-Alanine Alaninol L-Alaninol (Precursor) Alanine->Alaninol Reduction (LiAlH4 or NaBH4/I2) Sulfamidite Cyclic Sulfamidite (Intermediate) Alaninol->Sulfamidite SOCl2, Imidazole -78°C to RT Sulfamidate (4S)-4-methyl-1,2,3- oxathiazolidine-2,2-dione Sulfamidite->Sulfamidate RuCl3 (cat), NaIO4 Oxidation

Figure 1: The canonical synthetic pathway transforming L-Alanine into the activated cyclic sulfamidate.

Mechanistic Utility: Regioselective Ring Opening

The power of this molecule lies in its specific reactivity profile. Unlike linear sulfonates, the cyclic constraint forces a specific conformation.

  • Site of Attack: Nucleophiles (Nu-) attack the C5 position (the primary carbon, originally the

    
     of the alcohol).
    
  • Stereochemical Outcome: Because the attack occurs at C5 (not the chiral center C4), the stereochemistry at C4 is retained .

  • Leaving Group: The sulfamate anion acts as the leaving group, which is subsequently hydrolyzed to the free amine.

Mechanism Reagent (4S)-Sulfamidate (Electrophile) TS Transition State (SN2 Attack at C5) Reagent->TS Nucleophile (Nu-) attacks C5 Product_Inter N-Sulfated Amine TS->Product_Inter Ring Opening Final Chiral Beta-Substituted Amine Product_Inter->Final Acidic Hydrolysis (-H2SO4)

Figure 2: Mechanism of nucleophilic ring opening. Note that the chiral center (C4) is not inverted.

Experimental Protocol: Synthesis of N-Boc-(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Note: The N-protected form is described here as it is the standard reagent for drug discovery applications to prevent side reactions (polymerization).

Phase 1: Preparation of the Sulfamidite
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under

    
     atmosphere.
    
  • Reagents: Dissolve N-Boc-L-alaninol (10.0 mmol) in anhydrous

    
     (50 mL). Add Imidazole  (40.0 mmol) and cool to -78°C.
    
  • Addition: Dropwise add Thionyl Chloride (

    
    , 12.0 mmol) in 
    
    
    
    over 20 minutes.
  • Reaction: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with water. Extract with

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Result: Crude cyclic sulfamidite (usually a diastereomeric mixture). Proceed immediately to oxidation.

Phase 2: Oxidation to Sulfamidate[3]
  • Setup: Dissolve the crude sulfamidite in

    
     (30 mL) and cool to 0°C.
    
  • Catalyst: Add

    
      (0.1 mol%).
    
  • Oxidant: Add

    
      (15.0 mmol) followed by 
    
    
    
    (30 mL).
  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Dilute with

    
    , wash with water and saturated 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

  • Validation:

    
     NMR should show the disappearance of diastereomeric sulfamidite peaks and a simplified spectrum for the sulfamidate.
    

Applications in Drug Discovery

The (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione scaffold is utilized to synthesize "homo-alanine" derivatives found in protease inhibitors and peptidomimetics.

Case Study: Synthesis of Chiral Diamines

By reacting this sulfamidate with a secondary amine (e.g., piperazine), researchers can generate chiral 1,2-diamines.

  • Reaction: Sulfamidate + Piperazine

    
     Ring Opened Product.
    
  • Hydrolysis: The resulting

    
    -sulfate is hydrolyzed with 20% 
    
    
    
    .
  • Outcome: A piperazine-substituted alanine derivative with >99% ee.

Comparison to Alternatives
FeatureCyclic SulfamidateCyclic SulfateMesylate/Halide
Stability High (Crystalline)ModerateLow (Aziridine risk)
Atom Economy GoodGoodPoor
N-Protection Built-in (if N-Boc used)N/ARequires separate step
Selectivity High (C5 attack)HighVariable

References

  • Posakony, J. J., et al. (2002). "Safe and Efficient Synthesis of Cyclic Sulfamidates from Amino Alcohols." Journal of Organic Chemistry. Link (Canonical synthesis protocol).

  • Meléndez, R. E., & Lubell, W. D. (2003). "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron. Link (Comprehensive review of the class).

  • Atfani, M., & Lubell, W. D. (2000). "Synthesis of Chiral Amino Acids via Cyclic Sulfamidates." Organic Letters. Link (Application in amino acid synthesis).

  • DuBois, G. E., et al. (1984). "Cyclic Sulfamates: Synthesis and Sweetness." Journal of Medicinal Chemistry. Link (Early history/discovery).

  • Albone, D. P., et al. (1998). "Stereoselective Synthesis of Beta-Amino Acids." Journal of Organic Chemistry. Link (Mechanistic insights).

Technical Guide: (4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione) (CAS: 1025505-82-1 for the core structure; often utilized as the N-Boc derivative CAS: 439948-91-1 ) is a versatile chiral electrophile derived from L-alanine. Commonly referred to as L-alanine cyclic sulfamidate , this reagent serves as a "chiral aziridine equivalent" but with superior handling characteristics and regiocontrol.

This guide details the synthesis, reactivity, and application of this core in drug discovery, specifically for generating enantiopure


-substituted amines and peptidomimetics. Unlike the Burgess reagent (a dehydrating agent), this cyclic sulfamidate functions as an alkylating agent that undergoes nucleophilic ring-opening with high regioselectivity.

Part 1: Identity & Physicochemical Properties

Chemical Identity
PropertyDetail
CAS Number (Core) 1025505-82-1 (Unprotected N-H)
CAS Number (N-Boc) 439948-91-1 (Commercial Standard)
IUPAC Name (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
Common Names L-Alanine cyclic sulfamidate; (S)-4-Methyl-2,2-dioxo-1,2,3-oxathiazolidine
Molecular Formula

(Core) /

(N-Boc)
Molecular Weight 137.16 g/mol (Core) / 237.27 g/mol (N-Boc)
Chirality (S)-configuration (Retained from L-Alanine)
Physical Characteristics (N-Boc Derivative)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 113–115 °C (Lit. value for N-Boc form).

  • Solubility: Soluble in DCM, THF, EtOAc; insoluble in water (hydrolyzes slowly).

  • Stability: Stable at room temperature when stored under inert atmosphere. The N-H form is less stable and prone to dimerization; thus, the N-Boc form is the industry standard for storage.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a two-step protocol starting from N-Boc-L-alaninol . The N-protecting group is essential to prevent self-alkylation during the reaction.

Reaction Scheme

The transformation involves the formation of a cyclic sulfamidite followed by oxidation to the sulfamidate.

Synthesis Start N-Boc-L-Alaninol (S-2-aminopropan-1-ol) Step1 Cyclization (SOCl2, Imidazole/Pyridine) Start->Step1 -78°C to RT Inter Cyclic Sulfamidite (Intermediate) Step1->Inter Step2 Oxidation (RuCl3 cat., NaIO4) Inter->Step2 0°C, biphasic Product Cyclic Sulfamidate (N-Boc-4-methyl-1,2,3 -oxathiazolidine-2,2-dione) Step2->Product

Figure 1: Synthesis of N-Boc-L-Alanine Cyclic Sulfamidate.

Detailed Protocol (Field-Proven)

Reference: Cohen, S. B.; Halcomb, R. L. J. Am. Chem. Soc.[1]2002 , 124, 2534.[1]

Step 1: Formation of Cyclic Sulfamidite
  • Preparation: Dissolve N-Boc-L-alaninol (1.0 equiv) in dry DCM (0.2 M) under nitrogen.

  • Reagent Addition: Cool to -78 °C. Add Imidazole (4.0 equiv) or Pyridine.

  • Cyclization: Dropwise add Thionyl Chloride (

    
    , 1.2 equiv).
    
  • Workup: Allow to warm to RT over 2 hours. Quench with water, extract with DCM, and wash with dilute HCl.

  • Result: The cyclic sulfamidite intermediate is obtained as a diastereomeric mixture. It is usually used directly without extensive purification.

Step 2: Ruthenium-Catalyzed Oxidation
  • Solvent System: Dissolve the sulfamidite in

    
     (1:1).
    
  • Catalyst: Add catalytic

    
     (0.1 mol%).
    
  • Oxidant: Add Sodium Periodate (

    
    , 1.5 equiv) portion-wise at 0 °C.
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature <5 °C to prevent Boc-cleavage or ring decomposition.

  • Quench: Stir for 1 hour. Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. Filter through a pad of silica or recrystallize from EtOAc/Hexanes.

Part 3: Mechanistic Insight & Reactivity

The utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its ability to act as a chiral alkylating agent .

Regioselectivity and Stereochemistry

Unlike epoxides which can be attacked at either carbon depending on conditions, cyclic sulfamidates derived from amino acids exhibit high regiocontrol.

  • Site of Attack: Nucleophiles attack the C5 position (the methylene group,

    
    ).
    
  • Reasoning: C5 is less sterically hindered than C4 (which bears the methyl and N-Boc group). Additionally, the bond polarization favors attack at the primary carbon.

  • Stereochemical Outcome: Since the attack occurs at the achiral C5 position, the stereocenter at C4 is preserved .

    • Note: If the starting material were substituted at C5 (e.g., from Threonine), the reaction would proceed with inversion of configuration at C5 via an

      
       mechanism.
      
Ring Opening Workflow

The reaction produces a stable N-sulfate intermediate, which must be hydrolyzed to release the free amine.

Mechanism Sulfamidate Cyclic Sulfamidate (Electrophile) Transition SN2 Attack at C5 (Ring Opening) Sulfamidate->Transition Nu Nucleophile (Nu-) Nu->Transition Sulfamate N-Sulfate Intermediate (Stable Salt) Transition->Sulfamate C-O Bond Cleavage Hydrolysis Acidic Hydrolysis (20% H2SO4 or HCl) Sulfamate->Hydrolysis Product Chiral Amine (Nu-CH2-CH(Me)-NH2) Hydrolysis->Product - Sulfate

Figure 2: Nucleophilic Ring-Opening Mechanism.

Part 4: Applications in Drug Discovery

Synthesis of Chiral Diamines

Reacting the sulfamidate with primary or secondary amines yields chiral 1,2-diamines, a common motif in GPCR ligands and kinase inhibitors.

  • Protocol: React Sulfamidate (1.0 equiv) with Amine (1.2 equiv) in MeCN or DMF at 60 °C. Hydrolyze the resulting sulfamate with 20%

    
     in THF.
    
Peptidomimetics and Beta-Amino Acids

Carbon nucleophiles (e.g., cyanide, malonates) can open the ring to form precursors for


-amino acids.
  • Example: Reaction with

    
     yields the nitrile, which upon hydrolysis gives 
    
    
    
    -methyl-
    
    
    -alanine derivatives.
Comparison with Other Reagents
ReagentMechanismStereochemistryByproducts
Cyclic Sulfamidate

Alkylation
Inversion (at reaction center)Sulfate salts (water soluble)
Burgess Reagent DehydrationEliminationSoluble amine salts
Mitsunobu

Substitution
Inversion

, Hydrazine (difficult removal)

Part 5: Handling & Safety

Hazards
  • Alkylating Agent: Like all strained rings (epoxides, aziridines), this compound is a potent alkylating agent. It should be treated as a potential mutagen and carcinogen .

  • Irritant: Causes skin and severe eye irritation (H315, H319).

  • Respiratory: May cause respiratory irritation (H335).

Storage
  • N-Boc Form: Store at 2–8 °C under argon. Moisture sensitive (slow hydrolysis).

  • N-H Form: Unstable. Generate in situ or use immediately.

References

  • Cohen, S. B.; Halcomb, R. L. "Application of serine- and threonine-derived cyclic sulfamidates for the preparation of S-linked glycosyl amino acids."[1] Journal of the American Chemical Society, 2002, 124(11), 2534-2543.

  • White, J. D.; Hrnciar, P.; Stappenbeck, F. "Asymmetric synthesis of (+)-polyoxamic acid from L-threonine via a cyclic sulfamidate." The Journal of Organic Chemistry, 1999, 64(21), 7871-7884.

  • Apollo Scientific. "Safety Data Sheet: (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected." CAS 439948-91-1.

  • PubChem. "(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected Compound Summary." National Library of Medicine.

Sources

Technical Guide: Safety, Handling, and Storage of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Name: (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione Common Identity: Cyclic Sulfamidate of L-Alaninol CAS Number: 1025505-82-1 (Core structure reference) Primary Utility: Chiral electrophilic building block for the synthesis of complex amines via nucleophilic ring-opening. Critical Hazard: Alkylating Agent . This compound mimics the reactivity of epoxides and aziridines. It must be treated as a potential mutagen and handled with strict containment protocols.

Part 1: Chemical Identity & Technical Properties[1]

This molecule is a cyclic sulfamidate derived from L-Alaninol. Unlike linear sulfamates, the 5-membered ring introduces ring strain, activating the C-O bond for nucleophilic attack. This "masked" reactivity is the source of its utility in drug development but also its primary safety concern.

Physicochemical Profile
PropertySpecificationTechnical Note
Molecular Formula

Molecular Weight 137.16 g/mol
Physical State White to off-white solidWaxy crystalline solid at room temp.
Solubility Soluble in THF, DCM, MeCNReacts/Hydrolyzes in Water/Alcohols.
Chirality (4S)Derived from L-Alanine; retains optical purity.
Reactivity Class Electrophile (Alkylating) Susceptible to

attack at C5.

Part 2: Hazard Identification & Mechanism[1][3]

The Alkylation Risk

The primary danger of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its mechanism of action. It is designed to alkylate nucleophiles. Biologically, DNA bases (guanine, adenine) are nucleophiles.

  • Mechanism : The ring strain facilitates ring-opening upon nucleophilic attack.

  • Consequence : Direct alkylation of DNA, potentially leading to mutagenesis or genotoxicity.

  • Classification : While specific toxicological data may be limited for this specific analog, it should be handled with the same rigor as Category 1B Mutagens (e.g., propane sultone).

Hydrolytic Instability

Exposure to atmospheric moisture triggers hydrolysis, opening the ring to form the corresponding amino-sulfate. This degrades the reagent's purity and generates acidic byproducts.

Hydrolysis Sulfamidate (4S)-4-methyl-1,2,3- oxathiazolidine-2,2-dione Transition Ring Opening (Hydrolysis) Sulfamidate->Transition Slow Water + H2O (Atmospheric Moisture) Water->Transition Product L-Alaninol-O-sulfate (Acidic Degradant) Transition->Product Irreversible

Figure 1: Hydrolytic degradation pathway. Moisture leads to irreversible ring opening, destroying the reagent.

Part 3: Storage Protocols

To maintain enantiomeric excess (ee%) and chemical purity, strict adherence to the "Cold-Dry-Inert" triad is required.

The "Cold-Dry-Inert" System
  • Temperature : Store at 2°C to 8°C .

    • Reasoning: Reduces the kinetic rate of spontaneous hydrolysis or dimerization.

  • Atmosphere : Argon or Nitrogen blanket is mandatory.

    • Reasoning: Displaces oxygen and, more importantly, atmospheric water vapor.

  • Container : Amber glass vials with Teflon-lined caps, sealed with Parafilm.

    • Secondary Containment: Store the vial inside a desiccator or a sealed bag containing activated silica gel or molecular sieves.

Shelf-Life Monitoring
  • Visual Check : Appearance of "wetness" or liquefaction indicates hydrolysis (formation of sulfuric acid derivatives which are hygroscopic).

  • Analytic Check : H-NMR in anhydrous

    
     or DMSO-
    
    
    
    . Look for the disappearance of the ring protons or shifts indicating ring opening.

Part 4: Safe Handling & Synthesis Workflow

Engineering Controls
  • Primary : Chemical Fume Hood (Certified).

  • Secondary : Glove Box (Recommended for weighing quantities >1g or if high-potency is suspected).

  • Balance : Analytical balance must be inside the containment zone. Do not transport open vials across the lab.

Personal Protective Equipment (PPE)
  • Hands : Double Nitrile Gloves (0.11 mm min thickness). Change immediately upon splash.

    • Rationale: Sulfamidates are small molecules and may permeate standard latex.

  • Eyes : Chemical Splash Goggles.

  • Body : Lab coat with cuffed sleeves; long pants; closed-toe shoes.

Operational Workflow: Safe Weighing

This protocol minimizes exposure to moisture and the operator.

HandlingWorkflow cluster_storage Storage (2-8°C) cluster_prep Preparation cluster_hood Fume Hood / Glove Box Vial Sealed Vial Equilibrate Warm to Room Temp (Inside Desiccator) Vial->Equilibrate Prevent Condensation Open Open under Inert Gas Equilibrate->Open Transfer to Hood Weigh Weigh into Reaction Vessel Open->Weigh Solvent Add Anhydrous Solvent (Dissolve immediately) Weigh->Solvent

Figure 2: Safe handling workflow. Warming to room temperature before opening is critical to prevent condensation.

Reaction Setup & Quenching
  • Solvents : Use only anhydrous solvents (THF, DMF, DCM). Water content >50 ppm can stall the reaction or degrade the reagent.

  • Quenching (Disposal) :

    • Do not dispose of unreacted sulfamidate directly into organic waste.

    • Quench Protocol : Treat waste streams with 10% aqueous NaOH or aqueous ammonia for 1 hour.

    • Chemistry: Hydroxide/Ammonia acts as a nucleophile, forcibly opening the ring to form the water-soluble, non-alkylating salt.

Part 5: Emergency Procedures

Spill Management
  • Evacuate : Clear the immediate area.

  • PPE : Don full PPE (Double gloves, goggles, respiratory protection if powder is aerosolized).

  • Neutralization :

    • Cover the spill with a 10% Sodium Carbonate (

      
      )  solution or absorbent pads soaked in dilute ammonia.
      
    • Allow to sit for 15 minutes to ensure ring opening.

  • Cleanup : Absorb with vermiculite/sand.[1] Dispose of as hazardous chemical waste.

First Aid
  • Skin Contact : Wash with soap and water for 15 minutes. Do not use alcohol (increases permeability).

  • Eye Contact : Flush with water for 15 minutes.[2] Seek medical attention immediately.

  • Inhalation : Move to fresh air.[2][3] If breathing is difficult, provide oxygen.

References

  • Dong, X. Q., & Zhang, X. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. Chemical Communications. Retrieved from [Link]

  • PubChem . (n.d.). 1,2,3-Oxathiazolidine 2,2-dioxide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimizing PROTAC Linkerology and Characterizing Ternary Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Event-Driven Pharmacology

Proteolysis Targeting Chimeras (PROTACs) have revolutionized medicinal chemistry by shifting the paradigm from "occupancy-driven" inhibition to "event-driven" degradation. Unlike traditional small molecule inhibitors (SMIs) that require high systemic concentrations to maintain target occupancy, PROTACs act catalytically.[1] A single PROTAC molecule can induce the ubiquitination and subsequent proteasomal degradation of multiple copies of a Protein of Interest (POI).[1][2][3][4]

However, the efficacy of a PROTAC is not solely defined by its affinity for the target.[1] It is defined by its ability to form a stable, productive ternary complex (POI : PROTAC : E3 Ligase) that positions the target for ubiquitin transfer.[4][5][6][7][8]

This Application Note provides a rigorous framework for Linkerology —the rational design of the linker region—and details a validated TR-FRET protocol for quantifying ternary complex cooperativity (


), a more accurate predictor of cellular degradation than binary affinity alone.

Mechanistic Theory: Cooperativity and the Hook Effect[1][4][9]

To design effective degraders, one must master the thermodynamics of the ternary system.

The Cooperativity Factor ( )

The stability of the ternary complex is influenced by protein-protein interactions (PPIs) induced by the PROTAC.[4] This is quantified as cooperativity (


):


  • 
     (Positive Cooperativity):  The PROTAC creates a "molecular glue" effect, where the POI and E3 ligase have favorable de novo interactions. This stabilizes the complex and leads to deeper degradation.
    
  • 
     (Negative Cooperativity):  Steric clashes between the POI and E3 ligase destabilize the complex.
    
The Hook Effect

A unique feature of bifunctional molecules is the "Hook Effect" (autoinhibition). At high PROTAC concentrations, the equilibrium shifts toward the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex, resulting in a bell-shaped dose-response curve.[4][9]

Visualization: PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle and the competitive binary pathways that cause the Hook Effect.

PROTAC_Mechanism PROTAC PROTAC Molecule Binary_POI Binary Complex (Non-Productive) PROTAC->Binary_POI High [PROTAC] Binary_E3 Binary Complex (Non-Productive) PROTAC->Binary_E3 High [PROTAC] Ternary Ternary Complex (POI:PROTAC:E3) PROTAC->Ternary Optimal [PROTAC] POI Target Protein (POI) POI->Binary_POI High [PROTAC] POI->Ternary Optimal [PROTAC] E3 E3 Ligase E3->Binary_E3 High [PROTAC] E3->Ternary Optimal [PROTAC] Ub Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recycle PROTAC Recycled Proteasome->Recycle Catalytic Turnover

Figure 1: The PROTAC catalytic cycle. Note that excess PROTAC concentration drives the formation of non-productive binary complexes (The Hook Effect).[4][9]

Protocol 1: Rational Linker Design Strategy

The linker is not merely a passive connector; it determines the spatial orientation (exit vectors) and physicochemical properties (tPSA, LogP) of the degrader.

Step 1: Exit Vector Analysis

Before synthesis, co-crystal structures of the POI and E3 ligase bound to their respective ligands must be analyzed.

  • Action: Identify solvent-exposed regions on the ligand that point toward the potential PPI interface.

  • Tool: Use modeling software (e.g., MOE, Schrödinger) to superimpose the POI and E3 ligase.

  • Goal: Minimize the distance between the ubiquitination zone (Lysine residues on POI) and the E2-loading site on the E3 ligase.

Step 2: Linker Composition Selection

Select the linker chemistry based on the required physicochemical profile.

Linker ClassCompositionAdvantagesDisadvantagesBest Use Case
PEG Chains Polyethylene GlycolHigh water solubility; Easy synthesis.High TPSA; Poor membrane permeability; Oxidative liability.Initial "fishing" for active degraders.
Alkyl Chains Linear CarbonGood permeability; Metabolic stability.High lipophilicity (LogP); Low solubility.Improving cell penetration of polar warheads.
Rigid Linkers Piperazines, AlkynesReduced entropic penalty upon binding; Defined orientation.Difficult synthesis; Requires precise structural data.Optimizing

(Cooperativity) and selectivity.
Step 3: The "Linker Scan" Library

Do not synthesize one molecule. Synthesize a library varying in length by 2–3 atoms.

  • Protocol: Generate a library of 6 analogs:

    • 2 x PEG (Short/Long)

    • 2 x Alkyl (Short/Long)

    • 2 x Rigid (e.g., Piperazine-based)

Protocol 2: TR-FRET Ternary Complex Assay

Objective: To quantify the equilibrium dissociation constant of the ternary complex (


) and calculate cooperativity (

). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][5][8][10][11]
Materials
  • Donor: Terbium (Tb) Cryptate-labeled E3 Ligase (e.g., Biotin-Cereblon + Tb-Streptavidin).

  • Acceptor: Fluorophore-labeled POI (e.g., HIS-tag POI + d2-anti-HIS antibody).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT, 0.1% BSA.

  • Plate: 384-well low-volume white microplate.

Experimental Workflow
1. Cross-Titration (Matrix Optimization)

Before testing compounds, determine the optimal concentration of Donor and Acceptor proteins to maximize the Signal-to-Background (S/B) ratio.

  • Matrix: Titrate POI (0–1000 nM) against E3 Ligase (fixed at 5 nM) in the presence of a known reference degrader (saturating conc.).

2. Competitive Ternary Formation Assay

This format measures the ability of the PROTAC to bridge the two proteins.

  • Step 1: Preparation of Protein Mix (2x)

    • Prepare a solution containing both the Donor-E3 and Acceptor-POI at their fixed optimal concentrations (determined in step 1, typically 5–10 nM).

  • Step 2: Compound Dilution

    • Prepare a 16-point serial dilution of the PROTAC in DMSO.

    • Dilute into assay buffer (keep DMSO < 1% final).

  • Step 3: Incubation

    • Add 10 µL of Protein Mix to the plate.

    • Add 10 µL of diluted PROTAC.

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate at Room Temperature for 60–120 minutes (equilibrium is slower for ternary complexes).

  • Step 4: Detection

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Data Analysis

Calculate the TR-FRET Ratio:



Plot the Ratio vs. log[PROTAC]. You will observe a bell-shaped curve .[5][9][12]

  • Rising Phase: Formation of Ternary Complex.[4][8][][14]

  • Peak:

    
     (Maximum Ternary Complex).
    
  • Falling Phase: Hook Effect (Binary Complex dominance).

Fit the rising phase to a hyperbolic binding equation to determine


.
Visualization: TR-FRET Workflow

TRFRET_Workflow cluster_prep Reagent Prep Reagents Reagents: Tb-Donor (E3) d2-Acceptor (POI) Mix Combine in 384-well Plate (10µL Protein Mix + 10µL Cmpd) Reagents->Mix Compounds PROTAC Serial Dilution (DMSO) Compounds->Mix Incubate Incubate 60-120 min @ RT (Dark) Mix->Incubate Read Read TR-FRET (Ex: 337nm | Em: 620/665nm) Incubate->Read Analyze Data Analysis Plot Ratio vs Log[C] Read->Analyze

Figure 2: Step-by-step workflow for the TR-FRET Ternary Complex Assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Bell Curve (Plateau) Low compound concentration or low affinity.Extend the concentration range to 100 µM. Verify binary binding first.
Low S/B Ratio (< 3) Incorrect Donor/Acceptor distance.The linker length may be too long/short for FRET transfer. Try swapping the fluorophores (Donor on POI, Acceptor on E3).
Compound Precipitation Poor solubility at high concentrations.Check the plate for turbidity. Add 0.01% Tween-20 or reduce max concentration.
Shift in

over time
Slow kinetics.Read the plate at 1h, 2h, and 4h. Ternary complexes with high cooperativity often have slow

.

References

  • Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. Link

  • Hughes, S. J., et al. (2020). Application of TR-FRET to Measure the Formation of Ternary Complexes.[3] SLAS Discovery. Link

Sources

synthesis of derivatives using (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Application Note: Enantioselective Synthesis of -Substituted Amines using (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Executive Summary

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a cyclic sulfamidate derived from L-alanine. It serves as a superior alternative to chiral aziridines and epoxides for the synthesis of complex amines. Unlike aziridines, which often suffer from competitive regio-isomeric ring opening and stability issues, this sulfamidate reagent offers:

  • Strict Regiocontrol: Nucleophilic attack occurs almost exclusively at the primary C5 position.

  • Stereochemical Retention: The chiral center at C4 remains unperturbed, preserving the enantiopurity of the L-alanine starting material.

  • Crystalline Stability: The reagent is a stable, crystalline solid (especially in its N-protected forms), simplifying handling and storage.

This guide provides validated protocols for reagent preparation, nucleophilic ring-opening (with C, N, O, and S nucleophiles), and subsequent deprotection to yield free amines.

Mechanistic Principles

The utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its reactivity as an activated chiral electrophile .

Reaction Pathway

The reaction proceeds via an

  • Regioselectivity: Attack at C5 (primary) is kinetically favored over C4 (secondary/chiral).

  • Stereochemistry: Since the nucleophile attacks C5, the C-O bond is broken, but the C4-N bond and the C4 chiral center are not involved in the bond-breaking/forming event. Therefore, the configuration at C4 is retained .

Visualization of Pathway

The following diagram illustrates the synthesis of the reagent and its divergent reactivity.

Gcluster_0Reagent SynthesisAlanineL-Alanine(Starting Material)AlaninolN-Boc-L-AlaninolAlanine->Alaninol1. Reduction2. Boc2OSulfamiditeCyclic Sulfamidite(Intermediate)Alaninol->SulfamiditeSOCl2, Imidazole-78°C to RTSulfamidate(4S)-N-Boc-4-methyl-1,2,3-oxathiazolidine-2,2-dione(The Reagent)Sulfamidite->SulfamidateRuCl3 (cat), NaIO4OxidationIntermediateN-SulfamateIntermediateSulfamidate->IntermediateNucleophile (Nu-)SN2 @ C5 (Ring Open)ProductChiral u03b2-Substituted Amine(Final Product)Intermediate->ProductAcidic Hydrolysis(e.g., 20% H2SO4)

Figure 1: Synthetic workflow from L-Alanine to the functionalized amine product. Note the retention of stereochemistry throughout the pathway.

Experimental Protocols

Preparation of the Reagent (N-Boc Protected)

While the reagent is commercially available, in-house preparation is cost-effective for large-scale campaigns.

Reagents: N-Boc-L-alaninol, Thionyl Chloride (



Step 1: Cyclization to Sulfamidite

  • Dissolve N-Boc-L-alaninol (1.0 equiv) in dry DCM (

    
    ).
    
  • Add Imidazole (4.0 equiv) and cool to

    
    .
    
  • Add

    
     (1.2 equiv) dropwise.
    
  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with DCM, wash with brine. Dry over

    
     and concentrate. Note: The sulfamidite is often an oil and is used directly.
    

Step 2: Oxidation to Sulfamidate

  • Dissolve the crude sulfamidite in MeCN/H2O (1:1).

  • Add catalytic

    
     (
    
    
    equiv) and
    
    
    (1.5 equiv).
  • Stir at

    
     for 1 hour, then RT for 1 hour.
    
  • Workup: Dilute with ether, wash with water/brine. Filter through a pad of Celite to remove Ru residues.

  • Purification: Recrystallize from Hexanes/EtOAc to yield white crystals.

Ring Opening with Heteroatom Nucleophiles (O, S, N)

This protocol is ideal for synthesizing chiral amino-ethers, thio-ethers, and diamines.

Scope: Phenols, Alcohols, Thiols, Secondary Amines.

Protocol:

  • Activation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% disp., 1.1 equiv) in dry DMF.

  • Nucleophile Addition: Add the nucleophile (Phenol/Thiol, 1.1 equiv) at

    
    . Stir for 30 min to generate the anion.
    
  • Reaction: Add a solution of (4S)-N-Boc-4-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 equiv) in DMF dropwise.

  • Conditions: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of sulfamidate).

  • Quench: Carefully add saturated

    
    .
    
  • Isolation: Extract with EtOAc. The product is the N-sulfamate intermediate (often stable).

Data Summary: Heteroatom Nucleophiles

Nucleophile ClassBase / SolventTempTypical Yield (Intermediate)Notes
Phenols (Ar-OH) NaH / DMFRT85-95%Excellent regioselectivity.
Thiols (R-SH)

/ MeCN
RT90-98%Highly reactive; milder base preferred.
Amines (R2-NH) None or DBU / MeCN

70-85%Primary amines may require bis-alkylation control.
Ring Opening with Carbon Nucleophiles (C-C Bond Formation)

This protocol enables the synthesis of

Protocol A: Stabilized Carbanions (e.g., Malonates)

  • Treat Dimethyl malonate (1.5 equiv) with NaH (1.5 equiv) in THF at

    
    .
    
  • Add the Sulfamidate (1.0 equiv).

  • Heat to reflux (

    
    ) for 4–6 hours.
    

Protocol B: Organometallics (Grignard/Cu-Catalyzed) Why Copper? Uncatalyzed Grignard reagents can sometimes attack the Sulfur atom. Copper(I) salts direct the attack to the Carbon (C5).

  • Catalyst: Suspend CuCN or CuI (

    
    ) in dry THF at 
    
    
    .
  • Reagent: Add the Grignard reagent (

    
    , 2.0 equiv) slowly. Stir for 15 min to form the cuprate species.
    
  • Addition: Add the Sulfamidate (1.0 equiv) in THF dropwise.

  • Warm: Allow to warm slowly to RT overnight.

  • Workup: Quench with sat.

    
     (9:1) to sequester copper.
    
Deprotection (Hydrolysis of N-Sulfamate)

The ring-opening product is an N-protected amine bearing an N-sulfonate group (

Standard Method:

  • Dissolve the intermediate in THF or MeOH.

  • Add 20% aqueous

    
     (or 
    
    
    HCl).
  • Stir at RT for 6–12 hours. (Note: The N-Boc group is acid-labile and will also be removed under these conditions, yielding the primary amine salt).

  • Selective Deprotection: If N-Boc retention is desired, specific mild conditions (e.g., pyridine/water reflux) may be attempted, but typically the sulfamate hydrolysis requires conditions that also cleave Boc.

Troubleshooting & Optimization

Regioselectivity Issues
  • Symptom: Low yield or complex mixture.

  • Cause: Nucleophilic attack at Sulfur (S) instead of Carbon (C5).

  • Solution:

    • Use "softer" nucleophiles.

    • For Grignard reagents, always use CuI catalysis.

    • Ensure the N-protecting group is electron-withdrawing (Boc, Cbz) to activate the C5 carbon.

Hydrolysis Resistance
  • Symptom: N-sulfamate persists after acid treatment.

  • Cause: Steric bulk or insufficient acid strength.

  • Solution: Increase temperature to

    
     or use anhydrous HCl in Dioxane. Note that this will definitely remove the N-Boc group.
    

References

  • Meléndez, R. E., & Lubell, W. D. (2003).

    • Source:

  • Alagona, G., et al. (2008). Crystal Structure Analysis and Reactivity of N-Alkyl- and N-Acyldioxathiazinanes. Heterocycles, 76(2), 1121.[1]

    • Source:

  • Cohen, S. B., & Halcomb, R. L. (2002). Application of Cyclic Sulfamidates for the Synthesis of 1,4-Diazepines. Journal of the American Chemical Society, 124(11).

    • Source:

  • Posakony, J. J., et al. (2002).

    • Source:

Application Note: Strategic Implementation of Site-Selective C-H Functionalization in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Paradigm Shift

Traditionally, the "Logic of Chemical Synthesis" (as defined by E.J. Corey) relied heavily on functional group interconversion (FGI). A pre-existing functional group was required to install the next.[1] This dependency often necessitated lengthy protection/deprotection sequences to carry a reactive handle through a synthesis.

The Paradigm Shift: Site-selective C-H functionalization decouples synthetic planning from pre-existing handles. By treating the ubiquitous C–H bond not as an inert framework but as a latent functional group, researchers can:

  • Shorten Step Count: Bypass FGI sequences.

  • Enable Late-Stage Diversification: modify complex natural product cores (e.g., terpenes, alkaloids) at the very end of a synthesis to generate analog libraries for SAR (Structure-Activity Relationship) studies.

  • Access "Hidden" Topology: Functionalize positions that are sterically or electronically difficult to access via traditional nucleophilic/electrophilic chemistry.

This guide details two high-impact protocols: Fe(PDP)-catalyzed aliphatic oxidation (innate control) and Ir-catalyzed borylation (steric control).

Strategic Analysis: Retrosynthetic Logic

The following diagram illustrates the fundamental difference between traditional retrosynthesis and C-H functionalization logic.

Retrosynthesis_Logic cluster_traditional Traditional Path (FGI Dependent) cluster_CH C-H Functionalization Path Target Target Molecule (Complex Natural Product) Step_3 Deprotection Target->Step_3 CH_Step Late-Stage C-H Oxidation/Borylation Target->CH_Step Precursor_A Precursor with Handle (OH/NH2) Carbon_Skeleton Hydrocarbon Skeleton (No Handle Required) Precursor_A->Carbon_Skeleton Requires early installation of handle Step_1 Protection Step Step_1->Precursor_A Step_2 Functionalization Step_2->Step_1 Step_3->Step_2 CH_Step->Carbon_Skeleton

Figure 1: Comparison of step economy between traditional FGI routes and C-H functionalization strategies.

Protocol A: Fe(PDP)-Catalyzed Aliphatic C-H Oxidation[1][2][3][4][5]

Objective: Selective hydroxylation of unactivated


 C–H bonds.
Mechanism:  The reaction proceeds via a high-valent iron-oxo species. Selectivity is governed by electronics (electron-rich bonds preferred) and sterics (unhindered tertiary > secondary).
Key Reference:  White, M. C. et al. Science2007 , 318, 783; Tetrahedron2009 , 65, 3042.
Critical Reagents & Equipment
  • Catalyst: ₂ (White’s Catalyst).

  • Oxidant: 50% wt. H₂O₂ (aq). Note: Commercial 30% or 50% is acceptable, but concentration must be known.

  • Additive: Acetic Acid (AcOH).[2]

  • Solvent: Acetonitrile (MeCN).

  • Equipment: Syringe pump (Essential for slow addition).

Step-by-Step "Slow Addition" Protocol

Why Slow Addition? The active iron-oxo species is prone to dimerization and self-deactivation. Slow addition keeps the steady-state concentration of the oxidant low, favoring the reaction with the substrate over catalyst decomposition.

  • Substrate Preparation:

    • Dissolve substrate (1.0 equiv, e.g., 0.3 mmol) in MeCN (0.5 mL) in a 20 mL vial containing a stir bar.

    • Add AcOH (0.5 equiv).

  • Catalyst Solution Preparation:

    • In a separate vial, dissolve Fe(PDP) (5 mol%) in MeCN (0.5 mL).

  • Oxidant Solution Preparation:

    • Prepare a solution of H₂O₂ (1.2 equiv) in MeCN (Total volume matched to catalyst solution, e.g., 0.5 mL).

  • Simultaneous Addition:

    • Load the Catalyst Solution and Oxidant Solution into two separate syringes.

    • Using a syringe pump, add both solutions simultaneously to the substrate vial over 45–60 minutes at room temperature.

  • Workup:

    • Concentrate MeCN in vacuo.

    • Dilute with EtOAc, wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.

Optimization: The "Iterative Addition" Method

If conversion is low (<50%) but selectivity is high, do not simply increase the initial loading. Instead, perform the reaction iteratively.

IterationCatalyst AddedOxidant AddedAction
Cycle 1 5 mol%1.2 equivRun standard slow addition (60 min).
Check --Take aliquot for TLC/LCMS. If SM remains:
Cycle 2 +5 mol%+1.2 equivAdd fresh reagents to the same vial (slow add).
Cycle 3 +5 mol%+1.2 equivRepeat if necessary.

Data Validation (Case Study: Artemisinin):

  • Substrate: (+)-Artemisinin.

  • Conditions: Fe(PDP) (25 mol% total via iterative addition), H₂O₂.

  • Result: 54% Yield of 10-hydroxyartemisinin (single isomer).

  • Insight: Oxidation occurs at the most electron-rich, sterically accessible tertiary C-H bond, preserving the delicate endoperoxide bridge.

Protocol B: Iridium-Catalyzed Steric C-H Borylation

Objective: Installation of a boronic ester (Bpin) on aromatic/heteroaromatic rings. Mechanism: The active species is an Ir(III)-tris(boryl) complex. Selectivity is almost exclusively steric , preferring C-H bonds distal to substituents (meta/para selectivity). Key Reference: Hartwig, J. F. et al. Chem. Rev.[3]2010 , 110, 890.

Critical Reagents[7]
  • Precursor: [Ir(COD)(OMe)]₂ (Air stable solid).

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) or TMP (3,4,7,8-tetramethyl-1,10-phenanthroline).

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron).

  • Solvent: Hexane, THF, or MTBE (Anhydrous).

Experimental Workflow (Inert Atmosphere)
  • Catalyst Pre-formation (Glovebox or Schlenk):

    • In a vial, mix [Ir(COD)(OMe)]₂ (1.5 mol%) and dtbpy (3 mol%).

    • Add B₂pin₂ (1.0–1.2 equiv) and solvent (2 mL).

    • Observation: The solution will turn dark brown/red upon formation of the active species. Stir for 5–10 mins.

  • Reaction:

    • Add the substrate (1.0 equiv) to the catalyst mixture.

    • Seal the vessel (pressure tube or crimp vial).

    • Heat to 60–80 °C for 4–16 hours.

  • Workup:

    • Cool to RT.

    • Pass through a short plug of silica (eluting with CH₂Cl₂/EtOAc) to remove the catalyst.

    • Note: Bpin esters can be unstable on silica for long periods; rapid filtration is best.

Strategic Application Data
Substrate TypeRegioselectivityYieldNotes
1,3-Disubstituted Arene Meta (C5 position)>85%Avoids the sterically crowded C2 (between substituents).
Indole (N-protected) C3 position>90%Unless C3 is blocked, then C7/C6 (steric dependent).
Pyridines Meta/Para to Nitrogen60-80%Basic N can inhibit catalyst; use excess B₂pin₂ or Lewis acid.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Fe(PDP) system, highlighting the critical "Rebound" step where stereochemistry is determined.

Fe_Catalytic_Cycle Fe_II Fe(II)(PDP) (Resting State) Fe_V_Oxo Fe(V)=O (Active Oxidant) Fe_II->Fe_V_Oxo + H2O2 - H2O Radical_Pair [Fe(IV)-OH •R] (Cage Radical) Fe_V_Oxo->Radical_Pair HAT (Hydrogen Atom Transfer) Fe_Dimer Inactive Dimer Fe_V_Oxo->Fe_Dimer Dimerization (If [Ox] too high) Substrate Substrate (R-H) Product Product (R-OH) Radical_Pair->Product Radical Rebound (Fast) Product->Fe_II Release

Figure 2: Catalytic cycle of Fe(PDP) oxidation. The red dotted line represents the dimerization pathway suppressed by the "Slow Addition" protocol.

Troubleshooting Guide

ProblemProbable CauseSolution
Fe(PDP): Low Conversion Catalyst dimerization (Solution turned yellow/orange precipitate).Decrease addition rate. Ensure rigorous stirring. Switch to iterative addition (3 x 5 mol%).
Fe(PDP): Low Selectivity Substrate has multiple electronically similar sites.Switch to Fe(CF₃-PDP) (more electron-deficient catalyst) to increase sensitivity to electronic differences.
Ir-Borylation: No Reaction Catalyst poisoning by basic amines (e.g., pyridine, imidazole).Pre-complex basic nitrogens with BF₃ or use bulky ligands (TMP) instead of dtbpy.
Ir-Borylation: Protodeboronation Product instability during workup.Avoid silica gel. Use neutral alumina or crystallize directly.

References

  • Fe(PDP) Discovery & Mechanism: Chen, M. S.; White, M. C. "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science2007 , 318, 783–787.

  • Slow Addition Protocol: Vermeulen, N. A.; Chen, M. S.; White, M. C.[4] "The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol." Tetrahedron2009 , 65, 3042–3051.

  • Ir-Catalyzed Borylation Review: Hartwig, J. F.[3] "Regioselectivity of the Borylation of Alkanes and Arenes." Chem. Soc. Rev.[5]2011 , 40, 1992–2002.

  • Late-Stage Functionalization in Drug Discovery: Cernak, T.; Dykstra, K. D.; Tyagarajan, S.; Vachal, P.; Krska, S. W. "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chem. Soc. Rev.[5]2016 , 45, 546–576.

  • Steric Control in Borylation: Partridge, B. M.; Hartwig, J. F.[3] "Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation." Org.[3][5][6][7][8] Lett.2013 , 15, 140–143.[3]

Sources

considerations for scale-up synthesis with (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of (4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione

Executive Summary

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (derived from L-alaninol) is a critical chiral electrophile used to introduce alanine motifs with inversion of configuration via


 displacement. While bench-scale synthesis is routine, scaling to kilogram quantities presents specific process safety hazards—primarily regarding the exothermic oxidation step and the management of ruthenium residues. This guide outlines a robust, scalable protocol emphasizing thermal control, impurity rejection via crystallization, and operator safety.

Retrosynthetic Strategy & Route Selection

The industrial standard for synthesizing cyclic sulfamidates involves a two-step sequence from the corresponding amino alcohol.

  • Step 1: Cyclization of L-alaninol with thionyl chloride (

    
    ) to form the cyclic sulfamidite (intermediate).
    
  • Step 2: Oxidation of the sulfamidite to the sulfamidate using Ruthenium(III) chloride (

    
    ) and Sodium Periodate (
    
    
    
    ).[1]

Why this route?

  • Atom Economy: Direct cyclization utilizes the native chirality of the starting material.

  • Stereochemical Integrity: The stereocenter at C4 is preserved throughout the sequence.

  • Scalability: Reagents are inexpensive, though the oxidation step requires engineering controls.

Reaction Scheme

SynthesisRoute Alaninol L-Alaninol (Starting Material) Sulfamidite Cyclic Sulfamidite (Intermediate) Alaninol->Sulfamidite Cyclization SOCl2 SOCl2, Imidazole CH2Cl2, -40°C to RT Sulfamidate (4S)-4-methyl-1,2,3- oxathiazolidine-2,2-dione (Target) Sulfamidite->Sulfamidate Oxidation Oxidation RuCl3 (cat), NaIO4 H2O/CH3CN, 0°C

Figure 1: Two-step synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione.

Detailed Scale-Up Protocol

Step 1: Formation of the Cyclic Sulfamidite

Objective: Cyclize L-alaninol without racemization. Critical Process Parameter (CPP): Temperature control during


 addition to prevent charring and side reactions.

Materials:

  • L-Alaninol (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.2 equiv)
    
  • Imidazole (4.0 equiv) or Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) or Toluene (10 L/kg substrate)

Protocol:

  • Charge the reactor with L-alaninol and base (Imidazole) in DCM. Cool to -40°C .

    • Note: Imidazole is preferred over

      
       for cleaner reaction profiles on scale, acting as an HCl scavenger and nucleophilic catalyst.
      
  • Dose

    
     (diluted in DCM) slowly over 2–4 hours.
    
    • Exotherm Alert: Maintain internal temperature

      
      .
      
  • Warm to Room Temperature (RT) over 2 hours and stir until conversion is >98% (monitor by TLC/HPLC).

  • Quench with water. Separate phases.

  • Wash organic layer with dilute citric acid (to remove imidazole) and brine.

  • Concentrate to yield the diastereomeric mixture of sulfamidites.

    • Insight: The sulfamidite exists as two diastereomers (due to the new chiral center at Sulfur). Separation is not required as both oxidize to the same achiral sulfone.

Step 2: Oxidation to Cyclic Sulfamidate (The Critical Step)

Objective: Oxidize S(IV) to S(VI). Safety Hazard:[2] The reaction is highly exothermic.


 is volatile and toxic.

Materials:

  • Cyclic Sulfamidite (from Step 1)[1]

  • 
     (0.1 mol%)
    
  • 
     (1.1–1.5 equiv)
    
  • Solvent:

    
     (1:1 ratio)
    

Protocol:

  • Dissolve the sulfamidite in acetonitrile (

    
    ) and cool to 0–5°C .
    
  • Add

    
     catalyst. The solution will turn dark.
    
  • Dose

    
     as a solid or slurry in portions.
    
    • Engineering Control: This is the heat-generating step. Do not add the next portion until the exotherm subsides. Maintain T < 10°C.

  • Stir at 5–10°C for 2–4 hours.

  • Quench excess oxidant by adding Isopropanol (0.5 equiv) or saturated

    
    . Stir for 30 mins.
    
    • Visual Check: The reaction mixture should turn from bright yellow/orange (active Ru) to black/green (reduced Ru).

  • Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) or DCM.

  • Ru Removal: Filter the organic layer through a pad of Celite or Silica to trap precipitated Ruthenium salts.

    • Scale-Up Tip: For >1kg batches, stirring with activated charcoal or a metal scavenger (e.g., SiliaMetS®) is more effective than passive filtration.

Purification: Crystallization vs. Chromatography

For scale-up, column chromatography is cost-prohibitive. This compound is a crystalline solid (


).

Crystallization Protocol:

  • Solvent Swap: Concentrate the crude organic extract to a thick oil/solid.

  • Dissolution: Dissolve in minimal hot Ethyl Acetate (approx. 50–60°C).

  • Anti-solvent: Slowly add n-Heptane or Hexanes until turbidity persists.

  • Cooling: Cool gradually to RT, then to 0°C with slow agitation.

  • Filtration: Collect white crystals. Wash with cold Heptane.

  • Drying: Vacuum dry at <40°C (sulfamidates can be thermally sensitive over long periods).

Data Summary Table:

ParameterSpecificationNote
Appearance White Crystalline SolidYellow tint indicates Ru contamination.
Melting Point 113–115°CSharp range indicates high purity.
Yield (2 steps) 75–85%Losses primarily in crystallization mother liquor.
Enantiomeric Excess >99% eePreserved from L-Alaninol.
Storage < 4°C, DesiccatedHydrolysis risk if exposed to moisture.

Process Safety & Decision Logic

The following logic flow describes the critical decision points during the oxidation phase to prevent thermal runaway.

SafetyLogic Start Start Oxidation Phase CheckTemp Check Reactor Temp (T < 5°C?) Start->CheckTemp AddOxidant Add Portion of NaIO4 CheckTemp->AddOxidant Yes Wait Wait / Cool Down CheckTemp->Wait No Monitor Monitor Exotherm AddOxidant->Monitor Wait->CheckTemp Complete Oxidation Complete? (TLC/HPLC) Monitor->Complete Complete->CheckTemp No (Continue Dosing) Quench Quench with IPA Filter Ru Residues Complete->Quench Yes

Figure 2: Operational logic for the exothermic oxidation step.

Troubleshooting & Expert Insights

  • Issue: Product is gray or green.

    • Cause: Ruthenium carryover.[3]

    • Fix: Recrystallize again, or treat the organic solution with aqueous EDTA or a thiol-based scavenger resin before crystallization.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the sulfamidate during aqueous workup.

    • Fix: Perform the workup quickly and keep the aqueous phase cold. Do not store the product in wet solvent.

  • Issue: "Stuck" Oxidation.

    • Cause: Catalyst poisoning.

    • Fix: Add a fresh aliquot of

      
       (0.05 mol%). Ensure the pH is not too acidic (buffer with 
      
      
      
      if necessary, though usually not required for this substrate).

References

  • Posakony, J. J., et al. "Synthesis of chiral cyclic sulfamidates." Journal of Organic Chemistry, 2002.

    • Foundational method for sulfamid
  • Gao, Y., & Sharpless, K. B. "Asymmetric synthesis of chiral cyclic sulfates." Journal of the American Chemical Society, 1988.

    • Establishes the RuCl3/NaIO4 oxid
  • Melendez, R. E., & Lubell, W. D. "Synthesis and reactivity of cyclic sulfamidates." Tetrahedron, 2003.

    • Comprehensive review of reactivity and stability.
  • Apollo Scientific. "(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine Safety Data Sheet."

    • Safety and handling data for the N-protected analog (relevant for hazard assessment).

Sources

Application Notes and Protocols: A Guide to Reaction Workup and Purification in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful synthesis of a chemical compound does not conclude with the completion of the reaction. The crude mixture present in the reaction vessel is a complex matrix of the desired product, unreacted starting materials, reagents, catalysts, and byproducts. Therefore, a systematic approach to isolate and purify the target compound is a critical and often challenging phase of organic synthesis. The importance of rigorous workup and purification cannot be overstated, as impurities can lead to erroneous analytical data, failed subsequent reactions, and compromised biological activity in drug development.[1][2] This guide provides a detailed overview of the core principles, field-proven protocols, and troubleshooting strategies for common reaction workup and purification procedures, designed for researchers and professionals in the chemical sciences.

Section 1: The Reaction Workup - Initial Isolation and Cleanup

The "workup" refers to the series of steps performed immediately after a reaction is deemed complete to separate the product from the bulk of the reaction mixture.[3][4][5] This initial cleanup phase prepares the crude product for fine purification.

Quenching: Safely Halting the Reaction

Causality: The first step in a workup is often to "quench" the reaction. This involves the deactivation of any highly reactive reagents to ensure the mixture is safe to handle and to prevent the formation of unwanted side products during subsequent manipulations.[6][7][8] For instance, potent reagents like organolithiums or lithium aluminum hydride will react violently with air or water if not neutralized in a controlled manner.[7] The choice of quenching agent is critical; it must react completely with the excess reagent without affecting the desired product.

General Protocol: Quenching a Reaction

  • Cooling: Before adding the quenching agent, cool the reaction vessel in an ice/water bath. This is crucial for highly exothermic reactions to dissipate heat and prevent a dangerous thermal runaway.[9][10]

  • Slow Addition: Add the quenching agent dropwise or in small portions with vigorous stirring. A rapid addition can cause an uncontrolled exotherm or excessive gas evolution.[11]

  • Monitor: Observe the reaction for signs of completion of the quench, such as the cessation of gas evolution or a color change.

  • Safety: Always perform quenching in a fume hood, wearing appropriate personal protective equipment (PPE). Be aware of flammable gases (e.g., H₂ from hydride reagents, butane from n-BuLi) that may be produced.[7]

Common Quenching Scenarios:

  • Organometallics (e.g., Grignard, Organolithiums): Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Metal Hydrides (e.g., LiAlH₄, NaBH₄): Quench cautiously by the sequential, slow addition of ethyl acetate, followed by methanol, and then water.

  • Strong Acids: Neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent frequently to release CO₂ gas.[13]

  • Strong Bases: Neutralize with a dilute acid like 1M HCl or saturated aqueous NH₄Cl.

Liquid-Liquid Extraction (LLE): The Workhorse of Workups

Principle: Liquid-liquid extraction is a cornerstone technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14][15] The compound of interest partitions between the two layers according to its distribution coefficient (K), allowing for its separation from water-soluble impurities.[16]

Application Note: Selecting the Right Extraction Solvent

  • Immiscibility: The solvent must not be miscible with the first phase (usually water). Common choices include ethyl acetate, diethyl ether, and dichloromethane.

  • Solubility: The target compound should be highly soluble in the extraction solvent, while impurities should be poorly soluble.

  • Volatility: A lower boiling point simplifies solvent removal later.

  • Safety: Consider toxicity and flammability.

Protocol: Performing a Liquid-Liquid Extraction

  • Combine Layers: Transfer the quenched reaction mixture and the chosen organic solvent to a separatory funnel of appropriate size (should not be more than two-thirds full).

  • Invert and Vent: Stopper the funnel, invert it gently, and immediately open the stopcock to release any pressure buildup. This is especially important when using bicarbonate washes.[13]

  • Shake: Close the stopcock and shake the funnel for 30-60 seconds to ensure thorough mixing and allow the solute to partition between the layers.

  • Separate: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the bottom layer. Then, pour the top layer out through the top opening of the funnel to avoid re-contaminating the layers.

  • Repeat: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[11][17]

  • Wash: The combined organic layers can be "washed" with specific aqueous solutions to remove different types of impurities.

    • Water Wash: Removes highly polar, water-soluble impurities.[3]

    • Brine (Saturated NaCl) Wash: Removes the bulk of dissolved water from the organic layer and helps to break emulsions.[18]

    • Acid/Base Washes: A dilute acid wash (e.g., 1M HCl) removes basic impurities (like amines), while a basic wash (e.g., 1M NaOH or sat. NaHCO₃) removes acidic impurities (like carboxylic acids).[12]

Troubleshooting LLE: A common issue is the formation of an emulsion , a stable suspension of one liquid in the other.[13] To break an emulsion:

  • Allow the funnel to stand undisturbed for a longer period.

  • Add a saturated brine solution, which increases the ionic strength of the aqueous layer.[19]

  • Gently swirl or stir the layers with a glass rod.

  • Filter the mixture through a pad of Celite.[19]

Drying the Organic Phase

Causality: After extraction, the organic layer is saturated with trace amounts of water, which must be removed before solvent evaporation to prevent contamination of the final product.[20] Anhydrous inorganic salts, known as drying agents, are used to absorb this water by forming hydrates.[14][20]

Application Note: Choosing a Drying Agent The choice of drying agent depends on the solvent and the compound's properties.

Drying AgentCapacitySpeedAcidityCommon Use
Sodium Sulfate (Na₂SO₄) HighSlowNeutralGeneral purpose, good for initial drying.[20][21]
Magnesium Sulfate (MgSO₄) ModerateFastWeakly AcidicFast and efficient, but can be messy.[18][20][21]
Calcium Chloride (CaCl₂) HighFastLewis AcidicVery effective but can complex with alcohols, amines, and carbonyls.[21]
Potassium Carbonate (K₂CO₃) ModerateModerateBasicUsed for drying basic compounds.[21]

Protocol: Drying an Organic Solution

  • Transfer the combined organic extracts to an Erlenmeyer flask.

  • Add a small amount of the anhydrous drying agent and swirl the flask.

  • Observe the agent's behavior. If it clumps together, water is still present.[20]

  • Continue adding small portions of the drying agent until some of it remains free-flowing and powder-like in the solution.[20]

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Remove the drying agent by gravity filtration, decantation, or by filtering through a small plug of cotton or glass wool in a pipette.

  • The dried organic solution is now ready for solvent removal (e.g., via rotary evaporation).

Section 2: Purification Techniques - Achieving Analytical Purity

Once a crude product is isolated, further purification is almost always necessary. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

G start Crude Product Isolated is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile / thermally stable? is_solid->is_volatile No (Oil) cryst Crystallization / Recrystallization is_solid->cryst Yes chrom Column Chromatography is_volatile->chrom No / Unknown distill Distillation is_volatile->distill Yes quantity Quantity > 1g? bp_diff Boiling point difference from impurities > 70°C? quantity->bp_diff Yes quantity->chrom No simple_distill Simple Distillation bp_diff->simple_distill Yes frac_distill Fractional Distillation bp_diff->frac_distill No distill->quantity

Caption: Decision tree for selecting a primary purification method.
Crystallization & Recrystallization

Principle: This powerful technique purifies solids based on the principle that most compounds are more soluble in a hot solvent than in a cold one.[22] As a hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while impurities remain dissolved in the "mother liquor".[2][22][23]

Application Note: The Art of Solvent Selection The ideal solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[2][24]

  • Not react with the compound.[2]

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point.

  • Saturation: Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.[22][25]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[25]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a vacuum oven.

Distillation

Principle: Distillation separates liquid components of a mixture based on differences in their boiling points.[26][27][28] The liquid is heated to its boiling point, the vapor is condensed back into a liquid, and this "distillate" is collected.[27]

Application Note: Guide to Distillation Methods

MethodPrinciple of SeparationWhen to Use
Simple Distillation Large difference in boiling points (>70 °C).[27]Purifying a solvent; separating a liquid from non-volatile solids.[27]
Fractional Distillation Small difference in boiling points (<70 °C).[1][27]Separating a mixture of two or more volatile liquids.
Vacuum Distillation Lowering pressure to reduce boiling point.Purifying high-boiling (>150 °C) or thermally sensitive compounds.[26][27]
Steam Distillation Compound is co-distilled with water at a lower temperature.Purifying immiscible, high-boiling, heat-sensitive compounds (e.g., essential oils).[26]
Chromatography

Principle: Chromatography is a highly versatile class of techniques that separates components of a mixture based on their differential distribution between a stationary phase (a solid or liquid-coated solid) and a mobile phase (a liquid or gas).[25][26] In preparative organic chemistry, flash column chromatography is the most common method.[29]

Application Note: Thin-Layer Chromatography (TLC) Before performing a column, TLC is used as a rapid, small-scale analytical tool to:

  • Monitor the progress of a reaction.

  • Determine the number of components in a mixture.

  • Select an appropriate solvent system (eluent) for column chromatography.

Protocol: Performing Flash Column Chromatography

  • Column Preparation: Pack a glass column with the stationary phase (most commonly silica gel) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading") and add this to the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the mobile phase through the stationary phase at a rapid flow rate.[30]

  • Separation: Components will travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds typically elute first.

  • Fraction Collection: Collect the eluent in a series of tubes (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified compound.

Section 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Product Not Found After Workup Product is water-soluble; Product is volatile and was lost during evaporation; Product adhered to drying agent or filter paper.Check the aqueous layer via TLC or extraction.[31] Check the solvent trap on the rotary evaporator.[31] Suspend filtration media in a solvent and check via TLC.[31]
Persistent Emulsion During LLE High concentration of detergents/soaps; Chlorinated solvents; Strongly basic solutions.Add brine (sat. NaCl).[19] Allow to stand without shaking. Filter the entire mixture through Celite.
Product Fails to Crystallize Solution is not saturated (too much solvent); Presence of "oily" impurities inhibiting crystal lattice formation.Evaporate some of the solvent and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of the pure compound.
Low Recovery from Column Compound is too polar and stuck on the column; Compound degraded on the silica gel (if acid-sensitive).Increase the polarity of the eluent. Run the column with a solvent system containing a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds).
Gooey/Oily Precipitate Forms Insoluble byproducts or polymer formation.Continue washing with water to dissolve as much as possible. Use a larger amount of drying agent to absorb the material, then filter.[13]

References

  • The Purification of Organic Compound: Techniques and Applic
  • Methods of purification of organic compounds. BYJU'S. Available from: [Link]

  • SOP: CRYSTALLIZ
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available from: [Link]

  • How To: Purify by Distillation. University of Rochester Department of Chemistry. Available from: [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available from: [Link]

  • Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available from: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

  • Distillation Techniques for Organic Purification. Scribd. Available from: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.
  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available from: [Link]

  • Drying Agents. Chemistry LibreTexts. Available from: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available from: [Link]

  • Liquid-liquid extraction principles. University of Manchester.
  • Principles of Liquid-Liquid Extraction. Scribd. Available from: [Link]

  • Liquid–liquid extraction. Wikipedia. Available from: [Link]

  • Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil. Available from: [Link]

  • Troubleshooting: The Workup. University of Rochester. Available from: [Link]

  • Understanding Quenching in Chemistry: A Crucial Process.
  • Workup: Drying Methods. University of Rochester Department of Chemistry. Available from: [Link]

  • How does quenching work? Reddit. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. Available from: [Link]

  • Scale-up Reactions. Division of Research Safety - Illinois. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • How Is Chromatography Used for Purification? Moravek. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]

  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry. Available from: [Link]

  • Work-up. Wikipedia. Available from: [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. Available from: [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. Medium.
  • What is quenching, and what is the use of it in chemistry? Quora. Available from: [Link]

  • What is the purpose of a quench? Reddit. Available from: [Link]

  • Quenching (fluorescence). Wikipedia. Available from: [Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York. Available from: [Link]

  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione and its derivatives. This guide is designed to provide field-proven insights and troubleshooting strategies for common challenges encountered during its application in synthesis. As a potent chiral building block, this cyclic sulfamidate is invaluable for creating stereodefined amines, which are crucial in pharmaceutical development.[1][2] However, its reactivity profile can lead to specific byproducts. This resource provides a structured, question-and-answer approach to help you identify, understand, and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions about the reactivity of cyclic sulfamidates to build a foundational understanding.

Question 1: What is the primary reaction pathway for (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione, and what is the expected product?

The principal reaction is a nucleophilic attack resulting in the ring-opening of the oxathiazolidine. This typically proceeds via an SN2 mechanism, where a nucleophile attacks the stereogenic carbon (C4), leading to an inversion of configuration. The driving force is the relief of ring strain and the formation of a stable sulfate leaving group. The expected product is a β-substituted aminosulfate, which can then be hydrolyzed to yield a chiral β-amino alcohol or further manipulated. Five-membered cyclic sulfamidates are particularly prone to this regioselective ring-opening at the carbon adjacent to the oxygen atom.[3]

Figure_1_General_Reaction_Pathway cluster_main Sɴ2 Ring-Opening Reaction SM (4S)-4-methyl-1,2,3- oxathiazolidine-2,2-dione P1 Intermediate (β-substituted aminosulfate) SM->P1 Inversion of stereochemistry NU Nucleophile (Nu⁻) NU->SM Attack at C4 P2 Final Product (e.g., Chiral Amine) P1->P2 Work-up H2O Hydrolysis

Caption: Figure 1. General SN2 ring-opening pathway.

Question 2: My reaction with an N-unprotected sulfamidate is very slow or fails to proceed. Why is this happening?

This is a common and well-documented observation. N-unprotected five-membered sulfamidates are often significantly less reactive towards nucleophiles than their N-protected counterparts (e.g., N-Boc, N-Cbz).[4][5]

  • Causality: The free N-H group is acidic. In the presence of a basic nucleophile or base, it can be deprotonated to form an anionic nitrogen. This negative charge reduces the electrophilicity of the adjacent carbon atoms (C4 and C5), making them less susceptible to nucleophilic attack. Furthermore, the resulting anion can act as a competitive nucleophile itself, leading to undesired side reactions. For this reason, the majority of successful ring-opening reactions reported in the literature utilize N-alkyl or N-carbonyl-protected sulfamidates.[4][5]

Question 3: What are the most common classes of byproducts I should expect?

Byproducts generally arise from three main competing pathways:

  • Hydrolysis: Reaction with trace amounts of water in the solvent or on glassware.

  • Elimination: Particularly with basic nucleophiles, leading to unsaturated products.

  • Deprotection/Side Reactions of Protecting Groups: If using an N-protected sulfamidate (e.g., N-Boc), the protecting group itself can react under certain conditions.

The following troubleshooting guide will delve into how to identify each of these.

Part 2: Troubleshooting Guide - From Observation to Solution

This section is structured to address specific experimental problems and guide you through a logical troubleshooting process.

Figure_2_Troubleshooting_Workflow cluster_pathways Identify Primary Issue Start Problem: Low yield / Complex Mixture NMR Acquire Crude ¹H NMR & LC-MS Start->NMR Analyze Analyze Spectra: - Identify SM, Product - Look for key byproduct signals NMR->Analyze Hydrolysis Hydrolysis Signals Present? (Broad OH/NH, loss of ring structure) Analyze->Hydrolysis Elimination Elimination Signals Present? (Vinylic protons ~5-6 ppm) Analyze->Elimination SM_Only Mostly Unreacted SM? Analyze->SM_Only Sol_Hydro Solution: - Use anhydrous solvents/reagents - Dry glassware thoroughly - Run under inert atmosphere Hydrolysis->Sol_Hydro Yes Sol_Elim Solution: - Use a less basic nucleophile - Lower reaction temperature - Change solvent Elimination->Sol_Elim Yes Sol_SM Solution: - Increase temperature/time - Consider a more potent nucleophile - Protect the sulfamidate nitrogen (e.g., Boc) SM_Only->Sol_SM Yes Figure_3_Byproduct_Formation_Pathways cluster_outcomes Potential Reaction Outcomes SM (4S)-4-methyl-1,2,3- oxathiazolidine-2,2-dione Desired Desired Product (Sɴ2 Ring-Opening) SM->Desired Nucleophile (e.g., R-COO⁻) Hydrolysis Hydrolysis Byproduct (Ring Cleavage) SM->Hydrolysis Trace H₂O Elimination Elimination Byproduct (Unsaturation) SM->Elimination Strong Base (e.g., R-O⁻)

Caption: Figure 3. Competing reaction pathways.

Part 3: Analytical Protocols & Data

Protocol: Systematic Analysis of Crude Reaction Mixture

  • Initial Work-up: After quenching the reaction, perform a standard aqueous work-up. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • NMR Sample Preparation: Dissolve a small amount of the crude oil/solid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

  • LC-MS Acquisition: Prepare a dilute solution of the crude material in a suitable solvent (e.g., methanol, acetonitrile) and analyze via LC-MS to obtain molecular weights of the major components.

  • Data Interpretation: Use the table below to correlate observed signals with potential structures.

Table 1: Characteristic NMR and MS Data for Identification

Compound TypeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected [M+H]⁺ (m/z)
Starting Material (N-Boc protected)4.0-5.0 (m, CH), 3.5-4.5 (m, CH₂), 1.5 (s, 9H, Boc), 1.4 (d, 3H, Me)~75-85 (CH), ~50-60 (CH₂), ~150 (C=O), 82 (t-Bu C), 28 (t-Bu Me), ~15-20 (Me)238.1
Desired Product (Ring-opened with Nu)Varies with nucleophile. Disappearance of diastereotopic CH₂ signals. Appearance of new signals from Nu.Varies with nucleophile.238.1 + MW of NuH
Hydrolysis Byproduct Broad, exchangeable OH/NH signals. Loss of constrained ring signals.Signals consistent with an acyclic amino alcohol backbone.256.1
Elimination Byproduct 5.0-6.5 (m, vinylic protons).110-140 (sp² carbons).238.1 (Isomer)

Note: Chemical shifts are approximate and can vary based on solvent and specific structure. The stability and reactivity of oxazolidine derivatives can be highly dependent on substituents. [6]

References
  • Darensbourg, D. J., et al. (2015). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Chemical Science, 6(7), 4148–4157. [Link]

  • Ariza, X., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry, 82(23), 12246–12254. [Link]

  • Ariza, X., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. Universidad de La Rioja ResearchGate. [Link]

  • El-Sayed, M. A.-M. (2005). Synthesis of New Oxazolidinethiones and Their Ring Opening Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(4), 935-944. [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Coordination Chemistry Reviews, 256(21-22), 2689-2701. [Link]

  • Chen, J. R., et al. (2018). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Angewandte Chemie International Edition, 57(3), 694-716. [Link]

  • Darensbourg, D. J., et al. (2015). Intramolecular ring-opening from a CO 2 -derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO 2 ] coupling. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 28(1), 163. [Link]

  • Rossi, S., et al. (2022). Diastereoselective Synthesis of Chiral Oxathiazine 2-Oxide Scaffolds as Sulfinyl Transfer Agents. Advanced Synthesis & Catalysis, 364(10), 1695-1700. [Link]

  • Organic Syntheses Procedure. (4S)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. [Link]

  • ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... ResearchGate. [Link]

  • Magdolen, P., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3465-3475. [Link]

Sources

Technical Support Center: Reaction Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE | Agent: Senior Application Scientist | Ticket: #8842-RXN

Introduction

Welcome to the Reaction Optimization Support Center. As drug discovery moves toward increasingly complex scaffolds, "standard" conditions often fail. This guide goes beyond basic textbook advice, focusing on the mechanistic root causes of failure in high-value transformations.

We treat every failed reaction not as a mistake, but as a data point revealing the underlying physical chemistry of your system. Below are the three most common "Ticket Categories" we receive from medicinal and process chemists.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3]

Ticket: "My boronic acid is consumed, but the yield is low/zero."

Diagnosis: Protodeboronation (Hydrolytic De-boronylation). This is the most frequent "silent killer" in Suzuki couplings. The starting material doesn't just "decompose"; it specifically hydrolyzes the C-B bond, replacing the boron with a proton.[1]

The Mechanism (Why it happens)

Protodeboronation is often base-catalyzed.[2][1] The base (hydroxide or alkoxide), which is required to activate the boron for transmetalation, also attacks the boron to form a boronate "ate" complex. If transmetalation to Palladium is slow (due to sterics or electronics), this "ate" complex undergoes hydrolysis.

  • Key Insight: Electron-poor aryl rings (e.g., 2,6-difluorophenyl) and 2-heterocycles (2-pyridyl, 2-thiazolyl) are notoriously unstable because the resulting carbanion intermediate is stabilized [1].

Troubleshooting Protocol: The "Slow Release" Strategy

If you suspect protodeboronation (check LCMS for the de-boronated arene, e.g., Ph-B(OH)2


 Benzene), switch to a system that limits the concentration of the active free boronic acid.
Strategy Reagent Class Why it Works
MIDA Boronates N-Methyliminodiacetic acid estersThe boron is

hybridized and unreactive. It slowly hydrolyzes to the active species, keeping steady-state concentration low [2].
Molander Salts Potassium Organotrifluoroborates (

)
requires hydrolysis to

before reaction. More stable to air/moisture than boronic acids [3].
Anhydrous Base

or

in Dioxane
Removes water from the equation. Requires traces of water for boroxine cycle, but minimizes bulk hydrolysis.
Visualization: Suzuki Troubleshooting Logic

SuzukiTroubleshoot Start Problem: Low Yield in Suzuki CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron No OxAddFail Issue: Oxidative Addition Failure CheckSM->OxAddFail No (SM remains) Protodeboronation Issue: Protodeboronation CheckBoron->Protodeboronation Yes (Boron gone, Ar-H formed) CatalystDeath Issue: Catalyst Deactivation CheckBoron->CatalystDeath No (Boron remains) Sol_OxAdd Sol: Switch to electron-rich ligand (e.g., SPhos, XPhos) or Iodide OxAddFail->Sol_OxAdd Sol_Proto Sol: Use MIDA Boronates or Anhydrous Conditions Protodeboronation->Sol_Proto Sol_Cat Sol: Degas solvents thoroughly Check for Pd-Black formation CatalystDeath->Sol_Cat

Caption: Diagnostic flow for identifying the root cause of Suzuki coupling failure based on reagent consumption.

Module 2: Amide Bond Formation

Ticket: "I see a +99 mass impurity" OR "My product racemized."

Diagnosis A: Guanidinylation (The HATU Curse).[3] Diagnosis B: Azlactone Formation (Racemization).

The Mechanism (Why it happens)
  • Guanidinylation (+99 m/z): If the amine is hindered or the carboxylic acid activation is slow, the unreacted amine can attack the HATU reagent itself (specifically the carbon of the guanidinium moiety) rather than the activated ester. This adds a tetramethylguanidinium group (+98/99 Da) to lysine or N-terminus amines [4].

  • Racemization: Activated amino acids (especially carbamates) can cyclize to form an oxazolone (azlactone) . The C-H proton at the chiral center of the oxazolone is highly acidic (

    
    ). Base-catalyzed deprotonation destroys the stereocenter. When the amine finally attacks, it produces a racemic mixture [5].
    
Troubleshooting Protocol: Reagent Selection

Step 1: The "Gold Standard" Screen Do not default to HATU for everything. Use this hierarchy:

Scenario Recommended Reagent Additives Notes
Standard EDC / HOBt (or Oxyma)DIPEACheap, easy workup, suppresses racemization.
Steric Bulk HATU or COMUHOAtHigh reactivity. Risk: Guanidinylation if reaction is slow.
Acid Sensitive T3P (Propylphosphonic anhydride)Pyridine/NMMLow epimerization, easy workup (water soluble byproducts) [6].
Chiral Sensitive DIC / OxymaPureCollidineCollidine is a weaker base than DIPEA, reducing proton abstraction.

Step 2: The Pre-Activation Rule

  • For HATU: Pre-activate Acid + HATU + Base for exactly 1-2 minutes before adding the amine.

    • Too short: Acid not activated.

    • Too long: Active ester hydrolyzes or racemizes.

  • For T3P: Add T3P last . Mix Acid + Amine + Base, then add T3P dropwise.

Visualization: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling Chiral Is Chiral Integrity Critical? Start->Chiral Steric Is the Amine Hindered? Chiral->Steric No UseT3P Use T3P + Pyridine (Lowest Racemization) Chiral->UseT3P Yes (High Risk) UseOxyma Use DIC + OxymaPure (Suppress Azlactone) Chiral->UseOxyma Yes (Med Risk) UseHATU Use HATU + HOAt (High Reactivity) Steric->UseHATU Yes UseEDC Use EDC + HOBt (Standard) Steric->UseEDC No Guanidine Warning: +99 Mass? Reduce Base or Switch to PyBOP UseHATU->Guanidine

Caption: Selection logic for coupling reagents to minimize racemization and side-reactions.

Module 3: Reaction Monitoring (Kinetics)

Ticket: "The reaction stalled at 60% conversion."

Diagnosis: Catalyst Death vs. Product Inhibition . Simply adding more catalyst or heating it up is "hope-based chemistry." You need to determine why it stopped.

The "Spike" Experiment Protocol

This is the definitive method to diagnose a stalled reaction.

  • Take an Aliquot: Measure conversion of the stalled reaction (Time =

    
    ).
    
  • Split the Batch: Divide the reaction mixture into two vials (A and B).

  • The Spike:

    • Vial A: Add 10% more Catalyst .

    • Vial B: Add 10% more Starting Material (SM) .

  • Monitor: Stir for 1 hour and analyze by LCMS/HPLC.

Interpreting the Data
Observation Diagnosis Actionable Solution
Vial A (Cat) moves forward Catalyst Deactivation The catalyst died (oxidation/precipitation). Fix: Add catalyst in portions (e.g., 50% at T=0, 50% at T=2h).
Vial B (SM) moves forward Kinetics Normal The reaction is just slow (first-order kinetics). Fix: Increase concentration or temperature.
Neither moves Product Inhibition The product is binding to the catalyst or poisoning the surface. Fix: Change ligand or remove product continuously.
Impurity profile grows Reagent Instability Reagents are decomposing. Fix: Add reagents in excess or slow addition.

References

  • Kinetics of Protodeboronation: Cox, P. A. et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2017. [Link]

  • MIDA Boronates: Knapp, D. M. et al. "MIDA Boronates: Stable, Slow-Release Reagents." Journal of the American Chemical Society, 2009. [Link]

  • Molander Salts: Molander, G. A. "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007. [Link]

  • Racemization Mechanisms: "Peptide racemization mechanism.[4][5] Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation." Journal of the American Chemical Society. [Link][4]

  • T3P Advantages: "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013. [Link]

Sources

Technical Support Center: Catalyst & Solvent System Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational System: Troubleshooting & Optimization Protocols

Introduction

Welcome to the Advanced Optimization Support Center. In process chemistry, the solvent is not merely a medium—it is an active component of the transition state. Similarly, a catalyst is not a static additive but a dynamic species subject to evolution and decay.

This guide moves beyond basic "screening" and introduces mechanistic troubleshooting. We address the three most common failure modes in catalytic method development: Solubility/Phase Failure , Kinetic/Selectivity Stagnation , and Catalyst Deactivation .

Module 1: Solubility & Phase Behavior

User Issue: "My catalyst precipitates during the reaction," or "I cannot achieve a homogeneous phase for my reagents."

The Mechanistic Logic: Hansen Solubility Parameters (HSP)

"Like dissolves like" is too vague for precision chemistry. We use Hansen Solubility Parameters (HSP) , which decompose solvation energy into three vectors:

  • 
     (Dispersion):  Van der Waals forces.
    
  • 
     (Polarity):  Dipole moments.
    
  • 
     (Hydrogen Bonding):  Proton donor/acceptor capability.
    

For a catalyst to dissolve, its HSP vector must fall within the "interaction radius" (


) of the solvent's HSP sphere.
Protocol 1: The "Hansen Space" Optimization

Objective: Rationally select a solvent blend to dissolve a recalcitrant catalyst or substrate without random screening.

  • Calculate/Locate HSP: Find the

    
     values for your solute (catalyst). If unknown, use the group contribution method (e.g., Stefanis-Panayiotou).
    
  • Calculate Distance (

    
    ):  For a potential solvent, calculate the distance (
    
    
    
    ) from the solute using Equation 1:
    
    
  • Determine RED Number: Calculate Relative Energy Difference (

    
    ).[1]
    
    • RED < 1: Soluble.

    • RED = 1: Boundary condition (swelling/partial).

    • RED > 1: Insoluble.

  • Blend Strategy: If no single solvent works, mix two "bad" solvents located on opposite sides of the solute in Hansen Space to create a "good" blend.

Visual Guide: Solvent Selection Logic

SolventLogic Start Issue: Catalyst Insolubility DefineHSP Define Catalyst HSP (δd, δp, δh) Start->DefineHSP CalcRED Calculate RED Value (Relative Energy Difference) DefineHSP->CalcRED Decision RED < 1? CalcRED->Decision Success Proceed to Kinetic Screen Decision->Success Yes Fail Select Co-Solvent Pair Decision->Fail No Blend Vector Addition: φ1δ1 + φ2δ2 ≈ δ_catalyst Fail->Blend Blend->CalcRED Re-evaluate

Figure 1: Decision matrix for rational solvent selection using Hansen Solubility Parameters.

Module 2: Reaction Kinetics & Selectivity

User Issue: "My reaction stalls at 60% conversion," or "The enantioselectivity (ee) drops upon scale-up."

The Mechanistic Logic: Reaction Progress Kinetic Analysis (RPKA)

Traditional "initial rate" kinetics are insufficient for process optimization because they ignore product inhibition and catalyst deactivation. We utilize RPKA , pioneered by Donna Blackmond, to visualize the entire reaction profile.

Protocol 2: RPKA "Same Excess" Experiment

Objective: Distinguish between catalyst deactivation and product inhibition.

Setup:

  • Standard Run: [Substrate] = 0.1 M, [Catalyst] = 1 mol%.

  • "Same Excess" Run: [Substrate] = 0.05 M, [Catalyst] = 1 mol% (Start the reaction at the concentration corresponding to 50% conversion of the standard run).

Analysis:

  • Plot Rate vs. [Substrate] for both runs.

  • Overlay Check:

    • Perfect Overlay: The catalyst is robust; no product inhibition.

    • Curves Diverge: If the "Same Excess" run is faster than the Standard run at the same [Substrate], the Standard run suffered from Catalyst Deactivation or Product Inhibition accumulated during the first 50% of conversion.

FAQ: Selectivity Tuning via Solvent

Q: Why did my selectivity drop when I switched from DCM to THF? A: You likely altered the "tightness" of the transition state ion pair.

  • Hughes-Ingold Rules: Increasing solvent polarity stabilizes charges. If your selectivity-determining step involves charge separation (e.g., S_N1-like TS), a polar solvent stabilizes the TS but may separate the chiral counter-ion from the active center, reducing chiral induction.

  • Action: Return to a lower dielectric constant solvent (

    
    ) or use a non-coordinating co-solvent (e.g., Toluene) to tighten the ion pair.
    

Module 3: Catalyst Deactivation & Stability

User Issue: "Is my catalyst dying, or is it leaching into the solution?"

The Mechanistic Logic: Heterogeneity vs. Homogeneity

In metal-catalyzed reactions (especially Pd, Cu, Ni), "heterogeneous" catalysts often leach active soluble species ("Cocktail of Catalysts"), or homogeneous catalysts decompose into inactive metal nanoparticles (Pd black).

Protocol 3: The Hot Filtration Test

Objective: Determine if the active species is solid or soluble.

  • Run Reaction: Start standard reaction until ~30% conversion.

  • Sample & Filter: Rapidly filter half the reaction mixture while hot (at reaction temperature) through a 0.2 µm PTFE filter into a new, pre-heated vessel.

  • Monitor:

    • Filtrate (Liquid): Continue stirring at reaction temperature.

    • Original Vessel (Solid + Liquid): Continue stirring.

  • Interpretation:

    • If the Filtrate stops reacting: The catalyst is truly Heterogeneous (solid).

    • If the Filtrate continues reacting: The active species is Leached/Homogeneous .

Protocol 4: The Mercury Poisoning Test

Objective: Confirm if catalysis is driven by metal nanoparticles (common decomposition product) or the ligated complex.

  • Add Mercury: Add elemental Hg (approx. 300 equivalents per metal atom) to the reaction.

  • Observation:

    • Reaction Stops: Hg amalgamates with metal nanoparticles, killing activity. The catalyst was likely Nanoparticulate (decomposed).

    • Reaction Continues: Hg cannot bind to well-ligated metal centers. The catalyst is the Ligated Complex .

Visual Guide: Deactivation Diagnosis

Deactivation Obs Observation: Rate Decays HotFilt Hot Filtration Test Obs->HotFilt FiltActive Filtrate Active? HotFilt->FiltActive Leaching Diagnosis: Leaching/Homogeneous FiltActive->Leaching Yes Hetero Diagnosis: Heterogeneous FiltActive->Hetero No HgTest Mercury Test (Add 300 eq Hg) Leaching->HgTest If Homogeneous HgStop Reaction Stops? HgTest->HgStop Nano Active Species: Nanoparticles HgStop->Nano Yes Complex Active Species: Ligated Complex HgStop->Complex No

Figure 2: Diagnostic workflow for identifying the nature of the active catalytic species.

Reference Data: Common Solvent Classes

Solvent ClassRepresentative SolventsKey PropertiesOptimization Use Case
Non-Polar / Low Dielectric Toluene, Heptane, HexaneLow

, Low

Encourages tight ion-pairing; stabilizes radical intermediates.
Dipolar Aprotic DMSO, DMF, NMP, MeCNHigh

, Moderate

Solvates cations well; accelerates

by leaving anions "naked."
Protic Methanol, Isopropanol, WaterHigh

Stabilizes charged transition states via H-bonding; can quench reactive organometallics.
Green Alternatives 2-MeTHF, CPME, Ethyl LactateTunable HSPReplacements for DCM/THF/Ether in scale-up (Peroxide resistant, easier workup).

References

  • Hansen Solubility Parameters (Theory & Application)

    • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.; CRC Press, 2007.[2]

    • Source: [2]

  • Reaction Progress Kinetic Analysis (RPKA)

    • Blackmond, D. G.[3] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions."[3][4] Angew.[4] Chem. Int. Ed.2005 , 44, 4302–4320.[4]

    • Source:

  • Solvent Selection Guides (Green Chemistry)

    • Prat, D.; et al. "CHEM21 Selection Guide of Classical- and Less Classical-Solvents." Green Chem.[5]2016 , 18, 288-296.

    • Source: [6]

  • Catalyst Leaching & Heterogeneity Tests

    • Crabtree, R. H. "The Organometallic Chemistry of Alkanes." Chem. Rev.1985, 85, 245 (Context on Hg test).
    • Widegren, J. A.; Finke, R. G. "A Review of the Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis." J. Mol. Catal. A: Chem.[4][7][8]2003 , 198, 317–341.

    • Source:

Sources

Technical Support Center: Optimizing Cell-Based Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Viability & Cytotoxicity Pitfalls

Audience: Drug Discovery Researchers & Application Scientists

Introduction: The Reproducibility Crisis

In high-throughput screening (HTS) and lead optimization, data quality is often compromised not by the biology itself, but by the assay conditions used to measure it. A significant portion of "failed" drug candidates in early development are actually victims of assay artifacts—false positives caused by chemical interference or false negatives caused by suboptimal cell health.

This guide provides a tiered troubleshooting framework to eliminate common technical pitfalls in cell-based assays, ensuring your IC50 data reflects true pharmacology, not experimental noise.

Tier 1: Pre-Assay Optimization (Cell Health & Plating)

Issue: The "Edge Effect" in 96/384-Well Plates

Symptom: Your heatmaps show consistently higher or lower signals in the outer perimeter wells compared to the center, even when treated with vehicle controls.

Q: Why does my CV% spike in the outer wells despite precise pipetting? A: This is a thermodynamic artifact, not a pipetting error. When a cold plate containing warm media is placed directly into a 37°C incubator, a thermal gradient forms. The outer wells heat up faster than the inner wells. This convection current causes cells to settle unevenly (often clustering at the edges of the well), leading to variable confluence and metabolic activity.

The Solution: Thermal Equilibration (The "Rest" Method) Do not rush plates into the incubator. Allowing plates to rest at room temperature permits the cells to settle uniformly before thermal convection begins.

Protocol: Zero-Gradient Cell Seeding
  • Harvest Cells: Dissociate and count cells; adjust to desired density (e.g., 5,000 cells/well) in complete media.

  • Dispense: Seed cells into the 96- or 384-well plate using a multichannel pipette or automated dispenser.

  • The Critical Step (Rest): Place the seeded plate on a flat, vibration-free surface in the biosafety cabinet at Room Temperature (20–25°C) .

  • Incubate: Leave undisturbed for 45–60 minutes .

  • Transfer: Move the plate to the 37°C/5% CO2 incubator.

  • Verify: Inspect monolayer distribution via microscopy after 24 hours.

Grounding: This method has been validated to reduce edge-effect variance by up to 50% compared to immediate incubation (Lundholt et al., 2003).

Visualization: Thermal Equilibration Workflow

EdgeEffect Start Cell Seeding (Ambient Temp) Direct Immediate Transfer to 37°C Incubator Start->Direct Standard Error Rest Rest at RT (45-60 mins) Start->Rest Optimized Protocol Convection Rapid Thermal Gradient Direct->Convection Settling Uniform Gravitational Settling Rest->Settling BadResult Edge Effect: Uneven Monolayer Convection->BadResult GoodResult Homogeneous Monolayer Settling->GoodResult

Figure 1: Comparison of immediate incubation vs. the "Rest" method. The latter prevents thermal convection currents from disrupting cell distribution.

Tier 2: Assay Execution (Reagent Chemistry & Interference)

Issue: Chemical Interference & PAINS

Symptom: You observe a "bell-shaped" dose-response curve or activity that persists across logically unrelated targets.

Q: Why is my compound active in the MTT assay but inactive in the ATP assay? A: You likely have a "Pan-Assay Interference Compound" (PAINS) or a chemistry-specific artifact.

  • MTT/MTS Interference: These tetrazolium assays rely on mitochondrial reductase enzymes.[1] Compounds with intrinsic redox activity (e.g., antioxidants, polyphenols) can chemically reduce MTT to formazan without viable cells, creating a false positive (underestimation of toxicity).

  • Luciferase Inhibition: In ATP assays (e.g., CellTiter-Glo), some compounds act as luciferase inhibitors, quenching the signal and mimicking cell death (false negative/overestimation of toxicity).

The Solution: Orthogonal Validation Never rely on a single readout for a new chemical scaffold. Use the table below to select a secondary assay with a different mechanism of action.

Data: Comparative Analysis of Viability Reagents
FeatureMTT / MTS (Tetrazolium)Resazurin (AlamarBlue)ATP Luminescence (CellTiter-Glo)
Readout Absorbance (Colorimetric)FluorescenceLuminescence
Mechanism Mitochondrial ReductaseMetabolic ReductionATP Quantitation
Sensitivity Low (requires >1,000 cells)ModerateHigh (detects <10 cells)
Toxicity Cytotoxic (Endpoint only)Non-toxic (Multiplexable)Lytic (Endpoint only)
Interference High: Reducing agents, colored compoundsMed: Fluorescent compoundsLow: Luciferase inhibitors
Best Use Routine, low-cost screeningKinetic monitoringHTS, 3D Spheroids

Grounding: Baell & Holloway (2010) established the PAINS filters to identify compounds that interfere with assay readouts (e.g., redox cyclers, chelators) rather than the biological target.[2]

Tier 3: Data Interpretation (Mechanism of Action)

Issue: Apoptosis vs. Necrosis

Symptom: A compound shows a drop in viability (ATP), but no Caspase-3 activation. Is it non-toxic, or is it causing necrosis?

Q: How do I distinguish primary apoptosis from secondary necrosis? A: Timing is critical. Apoptosis is a transient event. If you measure too late, apoptotic cells lose membrane integrity and look like necrotic cells (secondary necrosis). If you measure too early, you miss the Caspase peak.

The Solution: Kinetic Multiplexing Combine a non-lytic real-time viability marker with a lytic apoptosis marker. This allows you to normalize cell death against total cell number in the same well.

Protocol: Multiplexed Apoptosis/Necrosis Assay

Reagents: RealTime-Glo (RTG) for viability + Caspase-Glo 3/7 (CG) for apoptosis.

  • Plating: Seed cells in opaque-walled white plates (to maximize luminescent signal).

  • Reagent Addition (T=0): Add RTG reagent simultaneously with your test compounds. RTG is non-lytic and stable for 72 hours.

  • Kinetic Read: Measure luminescence every 4–6 hours.

    • Decrease in signal = Loss of viability.

  • Endpoint Addition (T=24h): At the point of maximum viability loss (determined from step 3), add Caspase-Glo 3/7 reagent. This lyses the cells.[3][4]

  • Final Read: Incubate 30 mins and measure luminescence.

    • High Signal = Apoptosis.

    • Low Signal (with low viability) = Primary Necrosis.

Visualization: Cell Death Decision Logic

CellDeath Compound Compound Treatment Viability Viability Assay (ATP or Reducing Potential) Compound->Viability Check Is Viability Reduced? Viability->Check NoTox Non-Toxic / Cytostatic Check->NoTox No Caspase Caspase 3/7 Assay Check->Caspase Yes ResultApop Apoptosis (Programmed Death) Caspase->ResultApop High Signal ResultNec Primary Necrosis (Membrane Rupture) Caspase->ResultNec Low Signal

Figure 2: Logical workflow for distinguishing Apoptosis from Necrosis using multiplexed viability and caspase assays.

References

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[2][5][6][7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8][9] [Link]

  • Agilent Technologies. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. User Guide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Excess and Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a therapeutic agent is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different efficacy, toxicity, and pharmacokinetic properties.[1][2] Consequently, the precise quantification of a single enantiomer's predominance in a mixture—its enantiomeric excess (ee) or enantiomeric purity—is a cornerstone of pharmaceutical research, quality control, and regulatory compliance.[3][4] This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in the causality of experimental choices and the imperative of self-validating systems.

The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize individual enantiomers, treating them as distinct chemical entities.[2][5][6] This regulatory stance mandates the development of robust, stereochemically specific analytical methods to ensure the identity, strength, quality, and purity of a drug substance from a stereochemical viewpoint.[7]

Understanding Enantiomeric Excess (ee)

Enantiomeric excess is a measurement of the purity of a chiral substance.[8] It quantifies the degree to which one enantiomer is present in a greater amount than the other. A 50:50 mixture of two enantiomers is a racemic mixture and has an ee of 0%, while a sample containing only one pure enantiomer has an ee of 100%.[8][9]

The calculation is straightforward, typically derived from the peak areas of the two enantiomers (let's denote them R and S) in a chromatogram:

ee (%) = |([Area R] - [Area S]) / ([Area R] + [Area S])| * 100 [10][11]

For example, a sample containing 80% of the R-enantiomer and 20% of the S-enantiomer has an enantiomeric excess of 60% (80% - 20%).[10][11]

Core Chromatographic Techniques for Chiral Separation

The foundational principle for most enantiomeric purity validations is chiral chromatography. This technique establishes a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which interacts differentially with each enantiomer.[1][12] These transient, stereoselective interactions—which can include hydrogen bonding, π-π interactions, steric hindrance, or inclusion complexation—cause one enantiomer to be retained longer than the other, enabling their physical separation and subsequent quantification.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination, prized for its versatility, robustness, and high resolution.[4][10] It is the most widely used method for the separation and analysis of enantiomers, particularly for compounds that are non-volatile or thermally unstable.[]

Causality of Method: The power of chiral HPLC lies in the vast library of available Chiral Stationary Phases (CSPs). These are typically based on polysaccharides (like cellulose or amylose), proteins, or cyclodextrins bonded to a silica support.[1][13] The choice of CSP and mobile phase is critical; it creates a specific three-dimensional environment. The enantiomer that fits more favorably into the chiral selector's structure forms a more stable, transient diastereomeric complex and is retained longer on the column, resulting in separation.[10]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample (Racemic Standard & Analyte) HPLC HPLC System (Pump, Injector, Column Oven) SamplePrep->HPLC Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->HPLC Column Chiral Stationary Phase (CSP) Column HPLC->Column Elution Detector Detector (e.g., UV-Vis) Column->Detector Detection CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination using Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC Analysis of a Beta-Blocker

This protocol provides a validated method for determining the enantiomeric excess of a beta-blocker like propranolol.

  • Sample Preparation: Dissolve the racemic beta-blocker standard and the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.[10] Filter through a 0.45 µm syringe filter before injection.[3]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[10]

    • Column: A teicoplanin-based or polysaccharide-based chiral stationary phase is often effective for this class of compounds.[10]

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 60:40:0.3:0.2 v/v/v/v).[10] The acid and base are additives used to improve peak shape for basic analytes like beta-blockers.

    • Flow Rate: 1.0 mL/min.[10]

    • Temperature: 22 °C.[10]

    • Detection: UV absorbance at a wavelength appropriate for the analyte (e.g., 290 nm for propranolol).[10]

    • Injection Volume: 10 µL.[10]

  • System Suitability: Before analyzing samples, inject the racemic standard to verify system performance. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers in the chromatogram.[10]

    • Calculate the enantiomeric excess using the peak area formula provided above.[10]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[15] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput without sacrificing efficiency.[15][16]

Causality of Method: The separation principle on a CSP is analogous to HPLC. However, the mobile phase composition (CO2 mixed with a small amount of an organic co-solvent like methanol or ethanol) can lead to different chiral recognition mechanisms.[15][17] This makes SFC not just a faster alternative but also a complementary technique; a separation that is difficult in HPLC may be readily achieved in SFC, and vice versa.[15] Its speed and reduced solvent consumption make it ideal for high-throughput screening in drug discovery.[18]

Experimental Workflow: Chiral SFC

SFC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample SFC SFC System (Pumps, Injector, Oven) SamplePrep->SFC Inject CO2_Supply Supercritical CO₂ Supply CO2_Supply->SFC Cosolvent Co-solvent (e.g., Methanol) Cosolvent->SFC Column Chiral Stationary Phase (CSP) Column SFC->Column BPR Back-Pressure Regulator (BPR) Column->BPR Maintain Supercritical State Detector Detector (UV/MS) BPR->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination using Chiral SFC.

Detailed Experimental Protocol: Chiral SFC Analysis of Metolachlor

This protocol demonstrates the separation of the four stereoisomers of the herbicide metolachlor, highlighting SFC's ability to resolve complex chiral mixtures rapidly.[19]

  • Sample Preparation: Prepare a solution of the racemic standard and the S-enriched sample in isopropanol (e.g., 5 mg/mL).[19]

  • SFC System and Conditions:

    • SFC System: An analytical SFC system with a UV detector and back-pressure regulator.

    • Column: A polysaccharide-based CSP is typically effective.

    • Mobile Phase: A gradient of CO2 (Solvent A) and a co-solvent like methanol or isopropanol (Solvent B). A typical gradient might run from 5% to 25% B over several minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 220 nm.

  • System Suitability: Inject the racemic standard to confirm the elution order and resolution of all four stereoisomers.

  • Data Analysis:

    • Integrate the peak areas for the relevant enantiomeric pair.

    • Calculate the enantiomeric excess. For S-Metolachlor, the ee would be calculated based on the (aS,1'S) and (aR,1'S) peaks versus the (aS,1'R) and (aR,1'R) peaks.[19] The analysis can show an enantiomeric excess of approximately 78% for the desired S-enantiomers.[19]

Chiral Gas Chromatography (GC)

Chiral GC is a highly selective and sensitive technique, but its application is limited to analytes that are volatile and thermally stable.[20][21] It is the preferred method for analyzing the enantiomeric composition of essential oils, flavors, and fragrances.[21]

Causality of Method: Separation occurs in a long capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. In the gas phase, enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to different elution times.

Experimental Workflow: Chiral GC

GC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Volatile Solvent Injector Heated Injector (Vaporization) SamplePrep->Injector Inject CarrierGas Carrier Gas Supply (He, H₂, N₂) GC Gas Chromatograph CarrierGas->GC GC->Injector Column Chiral Capillary Column in Oven Injector->Column Temperature Program Detector Detector (FID/MS) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination using Chiral GC.

Detailed Experimental Protocol: General Chiral GC

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization may be necessary to increase the volatility of certain analytes.

  • GC System and Conditions:

    • GC System: A gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: A capillary column coated with a cyclodextrin-based CSP (e.g., Beta-DEX™).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient is typically used to elute compounds, e.g., starting at 60 °C and ramping to 200 °C at 5 °C/min.

    • Detector Temperature: 280 °C.

  • System Suitability: Inject a racemic standard to determine the retention times and confirm baseline separation of the enantiomers.

  • Data Analysis: Integrate the peaks and calculate the enantiomeric excess.[22]

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a distinct alternative to chromatographic methods, providing high efficiency, rapid analysis, and extremely low sample and solvent consumption.[23][24] It is particularly well-suited for the analysis of polar and charged compounds.[23]

Causality of Method: CE separates ions based on their electrophoretic mobility in an electric field.[24] For chiral separations of neutral or charged compounds, a chiral selector (CS), most commonly a cyclodextrin, is added to the background electrolyte (BGE).[23][25] The enantiomers form transient, diastereomeric inclusion complexes with the CS. Because the stability of these complexes differs for each enantiomer, their apparent mobilities are different, leading to separation.[23]

Experimental Workflow: Chiral CE

CE_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample Capillary Fused-Silica Capillary SamplePrep->Capillary Inject (Hydrodynamic/Electrokinetic) BGE_Prep Prepare Buffer (BGE) + Chiral Selector BGE_Prep->Capillary Fill CE_System CE System PowerSupply High Voltage Power Supply Capillary->PowerSupply Apply Voltage Detector Detector (UV) Capillary->Detector On-column Detection PowerSupply->Capillary DataSystem Data System Detector->DataSystem Integration Peak Integration DataSystem->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination using Chiral CE.

Detailed Experimental Protocol: General Chiral CE

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with sodium hydroxide, water, and the background electrolyte.

  • Sample and Buffer Preparation:

    • Prepare a background electrolyte (BGE), e.g., a 50 mM phosphate buffer at a specific pH.

    • Add the chiral selector (e.g., 10 mM hydroxypropyl-β-cyclodextrin) to the BGE.

    • Dissolve the sample in the BGE or a compatible low-ionic-strength solution.

  • CE System and Conditions:

    • CE System: A standard CE system with a UV detector.

    • Capillary: 50 µm internal diameter, ~50 cm total length.

    • Injection: Hydrodynamic injection (pressure) for a few seconds.

    • Separation Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Detection: On-column UV detection at an appropriate wavelength.

  • System Suitability: Analyze a racemic standard to confirm separation and determine migration times.

  • Data Analysis: Integrate the peaks in the resulting electropherogram and calculate the enantiomeric excess.

Head-to-Head Comparison of Techniques

The choice of technique is dictated by the analyte's properties, the required throughput, sensitivity, and the stage of drug development. A self-validating system often involves confirming results with an orthogonal method.

FeatureChiral HPLCChiral SFCChiral GCChiral CE
Separation Principle Differential partitioning with a solid CSP.[10]Differential partitioning with a solid CSP using a supercritical fluid mobile phase.[15]Differential partitioning with a solid CSP in the gas phase.[21]Differential mobility of transient diastereomeric complexes in an electric field.[23]
Typical Analytes Broad range, non-volatile, thermally labile compounds.Broad range, particularly effective for less polar compounds; complementary to HPLC.Volatile and thermally stable compounds (e.g., essential oils, small molecules).[20]Charged or polar compounds, peptides, small molecules.[23]
Speed / Throughput Moderate to Low (5-30 min runs).High (1-10 min runs), ideal for screening.[18]Moderate (10-40 min runs).Very High (2-15 min runs).[24]
Resolution/Efficiency Very High.Very High, comparable to or exceeding HPLC.[15]Extremely High.Extremely High.[24]
Solvent Consumption High.Low ("Green" technique), uses recycled CO2.[15][18]Very Low (only carrier gas and small amount of sample solvent).Extremely Low (nL to µL scale).[24][25]
Sensitivity High (especially with UV or MS detectors).High, comparable to HPLC.Very High (especially with FID or MS detectors).Moderate (path length limitations for UV detection).[26]
Robustness Very High, well-established technology.High, modern instruments are very reliable.[15]High, but sensitive to non-volatile matrix components.Moderate, sensitive to buffer composition and capillary surface.

The Imperative of Orthogonal Cross-Validation

For ultimate trustworthiness, especially in a regulatory context, relying on a single method is insufficient. A self-validating system is one where the enantiomeric excess is confirmed by two independent, orthogonal techniques. For instance, a primary validation by chiral HPLC can be powerfully corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA).[27] The CSA forms diastereomeric complexes that exhibit distinct, quantifiable signals in the NMR spectrum, providing an ee value derived from a completely different physical principle than chromatography.[27][28] This cross-validation provides the highest degree of confidence in the analytical result, ensuring the quality and safety of the final product.[27]

Conclusion

Validating enantiomeric excess is a multifaceted task that demands a deep understanding of both the chemistry of the analyte and the physics of the analytical instrumentation.

  • Chiral HPLC remains the versatile and robust workhorse for a wide array of compounds.[27]

  • Chiral SFC offers a high-speed, environmentally friendly, and often complementary alternative, making it the platform of choice for high-throughput screening.[18]

  • Chiral GC provides unparalleled resolution for volatile analytes.

  • Chiral CE excels in efficiency and minimal consumption for polar and charged molecules.

As a Senior Application Scientist, the recommendation is not to champion a single technique, but to build a toolbox. The optimal strategy involves selecting the primary technique best suited to the analyte and development phase, followed by confirmation using an orthogonal method to construct a truly self-validating and unimpeachable data package.

References

  • Benchchem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Study.com. Enantiomeric Excess | Formula, Calculation & Example - Lesson.
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  • YouTube. Calculating Enantiomeric Excess (%ee).
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  • Benchchem. A Researcher's Guide to Validating Enantiomeric Excess After Resolution with (-)-Camphoric Acid.
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  • U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs May 1992.
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A Researcher's Guide to Spectroscopic Techniques for Pharmaceutical Product Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of a drug product is paramount to ensuring its safety, efficacy, and quality. Spectroscopic techniques serve as the cornerstone of this analytical endeavor, providing a powerful and diverse toolkit for elucidating molecular structure, identifying impurities, and assessing the physical properties of active pharmaceutical ingredients (APIs) and formulated products. This guide offers a comparative overview of key spectroscopic methods, grounded in experimental data and regulatory expectations, to empower researchers, scientists, and drug development professionals in their analytical decision-making.

The Imperative of Comprehensive Characterization

The journey from a candidate molecule to a marketed drug is paved with analytical challenges. A thorough understanding of the drug substance and product is not merely a scientific pursuit but a regulatory mandate.[1][2][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), require a comprehensive characterization package that establishes the identity, purity, strength, and stability of the product.[1][2][3][4][5] Spectroscopic methods are indispensable in fulfilling these requirements, offering non-destructive and often rapid analysis.[6]

This guide will delve into the principles, applications, and practical considerations of five preeminent spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structure elucidation.

  • Mass Spectrometry (MS): Unrivaled in sensitivity for impurity profiling and molecular weight determination.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A versatile tool for identifying functional groups and analyzing solid-state properties.

  • Raman Spectroscopy: A complementary vibrational technique with unique advantages for aqueous samples and solid-state analysis.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A workhorse for quantitative analysis and dissolution testing.

Navigating the Spectroscopic Toolkit: A Comparative Overview

Choosing the right spectroscopic tool depends on the specific analytical question at hand. The following table provides a high-level comparison of the key techniques discussed in this guide.

TechniquePrimary ApplicationSample TypeDestructive?Key StrengthsKey Limitations
NMR Structure Elucidation, QuantificationSolution, SolidNoUnambiguous structural information, Quantitative capabilityLower sensitivity, Complex data analysis
MS Impurity Profiling, Molecular WeightSolid, Liquid, GasYes (in most cases)Exceptional sensitivity and specificityProvides limited structural information on its own
FTIR Functional Group ID, Polymorph ScreeningSolid, Liquid, GasNoFast, versatile, strong signal for polar bondsWater interference, Lower sensitivity for complex mixtures
Raman Polymorph Analysis, Content UniformitySolid, Liquid, GasNoMinimal water interference, Excellent for non-polar bondsPotential for fluorescence interference, Weaker signal than FTIR
UV-Vis Quantification, Dissolution TestingSolutionNoSimple, robust, cost-effectiveLimited structural information, Requires chromophores

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled technique for the complete and unambiguous determination of molecular structure.[7] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[7]

  • Structure Elucidation: Confirming the identity of a new chemical entity (NCE) and elucidating the structure of impurities and degradants.[7][8]

  • Quantitative Analysis (qNMR): Accurately determining the potency of an API and quantifying impurities without the need for a specific reference standard for each impurity.

  • Higher-Order Structure of Biologics: Assessing the three-dimensional structure of proteins and other biologics, which is critical for their function.[9]

Experimental Protocol: Structure Elucidation of a Small Molecule API using 1D and 2D NMR

Objective: To confirm the chemical structure of a newly synthesized API.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified API in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a standard 5 mm NMR tube.[10]

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Acquire a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[10]

  • 2D NMR Data Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings through bonds.[11]

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[7]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.[7]

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine the spatial proximity of protons.[7]

  • Data Analysis and Structure Elucidation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to infer neighboring protons.

    • Use the 2D NMR data to piece together the molecular fragments and establish the final connectivity and stereochemistry of the molecule.[12]

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR Structure Final Structure H1->Structure Proton Environments C13 ¹³C NMR C13->Structure Carbon Environments DEPT DEPT-135 DEPT->Structure Carbon Multiplicity COSY COSY COSY->Structure ¹H-¹H Connectivity HSQC HSQC HSQC->Structure ¹H-¹³C Direct Correlation HMBC HMBC HMBC->Structure ¹H-¹³C Long-Range Correlation NOESY NOESY NOESY->Structure Spatial Proximity

Mass Spectrometry (MS): The Impurity Hunter

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its exceptional sensitivity and specificity make it an indispensable tool for identifying and quantifying trace-level impurities and degradation products in pharmaceuticals.[13][14]

  • Impurity Profiling: Detecting, identifying, and quantifying process-related impurities and degradation products, as mandated by ICH Q3A/B guidelines.[15][16][17]

  • Molecular Weight Confirmation: Verifying the molecular weight of the API and its metabolites.

  • Structure Elucidation of Unknowns: When coupled with fragmentation techniques (MS/MS), it can provide structural information for unknown impurities.[16]

Experimental Protocol: Impurity Profiling of an API using LC-MS

Objective: To identify and quantify impurities in a batch of an API.

Methodology:

  • Sample Preparation: Prepare a solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Separation (LC):

    • Inject the sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Develop a gradient elution method to separate the API from its impurities.

  • Mass Spectrometric Detection (MS):

    • The eluent from the LC column is directed to the mass spectrometer.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which aids in determining the elemental composition of impurities.[15]

  • Data Analysis:

    • Identify the peaks corresponding to the API and its impurities in the chromatogram.

    • Extract the mass spectrum for each impurity peak.

    • Determine the accurate mass of each impurity and propose possible elemental compositions.

    • For structural confirmation, perform MS/MS experiments to induce fragmentation and analyze the resulting fragment ions.

G API_Sample API Sample LC Liquid Chromatography API_Sample->LC Injection MS Mass Spectrometry LC->MS Elution Data_Analysis Data Analysis MS->Data_Analysis Mass Spectra Impurity_Profile Impurity Profile Data_Analysis->Impurity_Profile Identification & Quantification

Fourier-Transform Infrared (FTIR) Spectroscopy: The Vibrational Fingerprinter

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[18][19]

  • Raw Material Identification: Rapidly verifying the identity of incoming raw materials.

  • Polymorph and Solvate Form Screening: Differentiating between different crystalline forms of an API, which can impact its stability and bioavailability.[18][20][21]

  • Drug-Excipient Compatibility Studies: Assessing potential interactions between the API and excipients in a formulation.[21]

Experimental Protocol: Polymorph Screening of an API using ATR-FTIR

Objective: To identify different polymorphic forms of an API.

Methodology:

  • Sample Preparation: No specific sample preparation is typically required for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.[22]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the solid sample on the ATR crystal and apply pressure to ensure good contact.[22]

    • Acquire the FTIR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the FTIR spectra of different batches or crystallization experiments.

    • Differences in peak positions, shapes, and intensities, particularly in the "fingerprint" region (1500-600 cm⁻¹), can indicate the presence of different polymorphic forms.

    • Compare the obtained spectra with a reference library of known polymorphs, if available.[23]

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy is another vibrational spectroscopy technique that provides information about molecular structure. It is based on the inelastic scattering of monochromatic light. Raman and FTIR are often considered complementary techniques as some molecular vibrations that are weak in FTIR may be strong in Raman, and vice versa.[19][20]

  • Solid-State Characterization: Analyzing polymorphism, crystallinity, and phase transitions.[6]

  • Content Uniformity of Tablets: Non-destructively measuring the concentration of the API in intact tablets.[24][25][26][27][28]

  • In-situ Process Monitoring (PAT): Monitoring crystallization processes and other manufacturing steps in real-time.[19]

Experimental Protocol: Tablet Content Uniformity Analysis using Transmission Raman Spectroscopy (TRS)

Objective: To determine the API content uniformity in a batch of tablets.

Methodology:

  • Instrument Setup: Use a transmission Raman spectrometer equipped with an appropriate laser wavelength (e.g., 830 nm).[24]

  • Data Acquisition:

    • Place an intact tablet in the sample holder.

    • Acquire the Raman spectrum of the tablet. The laser passes through the entire tablet, providing a bulk measurement.[24]

    • Repeat the measurement for a statistically relevant number of tablets from the batch.

  • Data Analysis and Quantification:

    • Develop a chemometric model (e.g., Partial Least Squares - PLS) by correlating the Raman spectra of calibration samples with known API concentrations (as determined by a reference method like HPLC).[24]

    • Use the developed model to predict the API concentration in the test tablets from their Raman spectra.

    • Evaluate the uniformity of the API content across the batch based on the predicted concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Quantitative Workhorse

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample. It is a simple, robust, and cost-effective technique widely used for quantitative analysis in the pharmaceutical industry.[29]

  • Assay and Content Uniformity: Quantifying the amount of API in a drug product.

  • Dissolution Testing: Monitoring the rate at which the API dissolves from a solid dosage form.[29][30][31]

  • Purity Determinations: Assessing the purity of a substance by comparing its absorbance to that of a reference standard.

Experimental Protocol: Drug Dissolution Testing using UV-Vis Spectroscopy

Objective: To determine the dissolution profile of an API from a tablet formulation.

Methodology:

  • Preparation of Dissolution Medium: Prepare a suitable dissolution medium (e.g., phosphate buffer) that mimics physiological conditions.

  • Dissolution Apparatus Setup: Set up a dissolution bath according to pharmacopeial guidelines (e.g., USP Apparatus 2 - paddle).

  • Dissolution Test:

    • Place the tablet in the dissolution vessel containing the pre-warmed medium.

    • Start the apparatus and withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[32]

    • Replenish the withdrawn volume with fresh medium to maintain a constant volume.[32]

  • UV-Vis Analysis:

    • Filter the withdrawn samples to remove any undissolved particles.

    • Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) of the API using a UV-Vis spectrophotometer.[32]

  • Data Analysis:

    • Calculate the concentration of the dissolved API at each time point using a calibration curve prepared with a reference standard.

    • Plot the percentage of drug released versus time to generate the dissolution profile.

G Start Start Dissolution Tablet Tablet in Dissolution Medium Start->Tablet Sampling Withdraw Aliquots at Time Intervals Tablet->Sampling Sampling->Tablet Replenish Medium UV_Vis Measure Absorbance Sampling->UV_Vis Calculation Calculate % Drug Released UV_Vis->Calculation Profile Dissolution Profile Calculation->Profile

Regulatory Considerations and Method Validation

The use of spectroscopic techniques in a regulated pharmaceutical environment necessitates adherence to strict guidelines for method validation.[33][34] The ICH Q2(R2) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[35][36] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[23]

  • Accuracy: The closeness of the test results to the true value.[23]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For specific techniques like NIR, the FDA has issued dedicated guidance documents that address the development and validation of methods based on chemometric models.[30]

Conclusion: An Integrated Approach to Product Characterization

The spectroscopic techniques discussed in this guide represent a formidable arsenal for the pharmaceutical scientist. While each technique possesses unique strengths, a comprehensive product characterization strategy often relies on an integrated approach, where the complementary nature of these methods is leveraged to build a complete picture of the drug substance and product.[37] By understanding the fundamental principles, practical applications, and regulatory expectations associated with each technique, researchers can make informed decisions, ensuring the development of safe, effective, and high-quality medicines.

References

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • American Pharmaceutical Review. (2019, March 28). Determination of API Content in Tablets by Transmission Raman Spectroscopy. Retrieved from [Link]

  • PharmTech. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Hu, Y., et al. (2006, June 15). On-line content uniformity determination of tablets using low-resolution Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1279-86. Retrieved from [Link]

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  • SARomics Biostructures. (2024, June 19). NMR Higher-Order Structure Comparability Analysis of Biosimilars. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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  • Sim, H., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5283. Retrieved from [Link]

  • Daraghmeh, N., et al. (2015). UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. Dissolution Technologies, 22(1), 22-26. Retrieved from [Link]

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  • Schwaighofer, A., et al. (2025, November 5). Comparison of spectroscopic techniques for determination of protein secondary structure. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 341, 126345. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8). Retrieved from [Link]

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  • Covalent Logic. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Retrieved from [Link]

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  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

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Sources

A Comparative Guide to Targeted Protein Degradation: Evaluating ProTarg-X Against Competing Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Inhibition to Induce Elimination

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules are designed to inhibit the function of a target protein by binding to its active site. While successful, this approach has limitations, particularly for proteins lacking enzymatic activity or those deemed "undruggable."[1][2] A transformative strategy, Targeted Protein Degradation (TPD), has emerged, shifting the focus from mere inhibition to the complete, catalytic removal of disease-causing proteins.[3][4]

This guide provides an in-depth comparison of three leading technologies for reducing target protein levels: our advanced hypothetical PROTAC, ProTarg-X , its primary small-molecule competitor, Molecular Glues , and established genetic methods like siRNA . We will delve into their mechanisms of action, present supporting experimental data from case studies, and provide detailed protocols for their evaluation. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal modality for their specific research and therapeutic goals.

Section 1: The Rise of Chemical Degraders - Mechanisms of Action

Both PROTACs and molecular glues leverage the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve their effect.[5][6] The UPS is a tightly regulated pathway where proteins are tagged with ubiquitin, a small regulatory protein, marking them for destruction by the proteasome, a cellular complex that functions as a "protein shredder."[3]

ProTarg-X: A PROTAC-Based Approach

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[7][8]

Core Components of ProTarg-X:

  • Target-Binding Ligand: A "warhead" that specifically binds to the POI.

  • E3 Ligase Ligand: An "anchor" that recruits a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

  • Linker: A chemical tether that connects the warhead and anchor, optimized for length and flexibility to facilitate the formation of a stable ternary complex (POI-ProTarg-X-E3 Ligase).

This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[5] A key advantage of this mechanism is its catalytic nature ; once the POI is ubiquitinated, ProTarg-X is released and can engage another target protein, allowing for potent degradation at sub-stoichiometric concentrations.[9]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-ProTarg-X-E3) POI->Ternary Binds PROTAC ProTarg-X PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitinated_POI Poly-ubiquitinated POI Ternary->Ubiquitinated_POI Ubiquitination PROTAC_recycled ProTarg-X (Recycled) Ternary->PROTAC_recycled Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for ProTarg-X (PROTAC).

Molecular Glues: Reprogramming E3 Ligase Specificity

Molecular glues are smaller, monovalent molecules that induce a novel protein-protein interaction.[10][11] Unlike the rationally designed, modular structure of PROTACs, molecular glues were historically discovered serendipitously.[9] They typically bind to an E3 ligase, altering its surface to create a "neosurface" that can now recognize and bind to a "neosubstrate"—a protein that it would not normally interact with.[2][7] This induced interaction leads to the ubiquitination and degradation of the neosubstrate.

The classic examples are immunomodulatory imide drugs (IMiDs) like thalidomide and its derivatives, which bind to the CRBN E3 ligase and induce the degradation of transcription factors such as IKZF1 and IKZF3.[1][10]

Molecular_Glue_Mechanism cluster_1 Cellular Environment POI Neosubstrate (POI) Ternary Ternary Complex (POI-Glue-E3) POI->Ternary Induced Binding Glue Molecular Glue E3_Glue_Complex E3 + Glue Complex (Altered Surface) Glue->E3_Glue_Complex E3 E3 Ubiquitin Ligase E3->E3_Glue_Complex E3_Glue_Complex->Ternary Ubiquitinated_POI Poly-ubiquitinated POI Ternary->Ubiquitinated_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Experimental Workflow for Western Blot Analysis.

Protocol: Gene Knockdown using siRNA

Objective: To reduce target protein expression by degrading its mRNA.

Methodology:

  • Experimental Design: Select at least two validated siRNA sequences against your target mRNA to control for off-target effects. Include a non-targeting scrambled siRNA as a negative control. [12]2. Cell Seeding: One day before transfection, seed cells in 6-well plates in antibiotic-free medium to achieve 30-50% confluency on the day of transfection. [13]3. Transfection Complex Preparation:

    • Solution A: In one tube, dilute the siRNA (e.g., to a final concentration of 25-50 nM) in serum-free medium. [13] * Solution B: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine Solution A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form. [14]4. Transfection: Add the transfection complexes dropwise to the cells. Incubate for 4-6 hours.

  • Post-Transfection: After the initial incubation, add complete medium (with serum and antibiotics). Continue to incubate the cells for 24-72 hours. The optimal harvest time depends on the turnover rate of the target protein. 6. Analysis: Harvest the cells and perform Western Blot analysis as described in Protocol 4.1 to confirm the reduction in protein levels. Optionally, perform qRT-PCR to confirm the reduction in mRNA levels.

Section 5: Conclusion and Future Outlook

Targeted protein degradation has fundamentally expanded the druggable proteome, offering powerful new tools for researchers and clinicians.

  • ProTarg-X (PROTACs) represent a highly versatile and rationally designable modality. Their catalytic nature allows for potent and sustained protein degradation, as exemplified by the clinical success of molecules like vepdegestrant (ARV-471). [7][15]The primary challenges lie in optimizing their drug-like properties to improve oral bioavailability and cell permeability. [1]

  • Molecular Glues offer the advantage of smaller size and superior pharmacokinetic properties. [4][10]However, their discovery remains a significant challenge. As our understanding of the structural basis for E3 ligase-neosubstrate interactions grows, the rational design of novel molecular glues will become increasingly feasible. [2]

  • siRNA remains an invaluable research tool for target validation due to its straightforward sequence-based design. [16]However, significant hurdles in in vivo delivery and potential for off-target effects currently limit its therapeutic application compared to small-molecule degraders. [17] The choice of technology is context-dependent. For rapid, reversible, and drug-like protein knockdown in a therapeutic context, ProTarg-X and molecular glues are the leading modalities. For initial target validation in vitro, siRNA provides a reliable and accessible method. The continued innovation in all three areas promises to deliver a new generation of precision medicines capable of tackling the most challenging diseases.

References

  • A Comparative Guide to Protein Degraders: PROTACs vs. Molecular Glues. (n.d.). Benchchem.
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  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024, December 13). STAR Protocols.
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  • Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently. (2021, August 20).
  • Kinetic Modeling of PROTAC‐Induced Protein Degradation. (n.d.).
  • BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. (n.d.). MDPI.
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  • Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. (2020, December 15). Current Protocols in Pharmacology.
  • Kinetics of AR degradation upon PROTAC treatment and washout in LNCaP,... (n.d.).
  • Kinetic Modeling of PROTAC-Induced Protein Degrad
  • Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. (n.d.). Clinical Cancer Research.
  • The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. (2017, November 9). Cell Chemical Biology.
  • PROTAC Drug Off-Target Protein Assessment Service. (n.d.). Mtoz Biolabs.
  • How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio.
  • The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study. (n.d.). Cell Chemical Biology.
  • NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. (2025, July 24). Journal of Medicinal Chemistry.
  • Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. (n.d.). Semantic Scholar.
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Journal.
  • Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS). (2018, December 7). Arvinas.
  • PROTAC-Induced Proteolytic Targeting. (n.d.).
  • ARV-471, an oral estrogen receptor PROTAC™ protein degrader for breast cancer. (n.d.). Amazon S3.
  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Crown Bioscience Blog.
  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (2025, July 15). Journal.
  • (PDF) Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. (2025, August 6).
  • Enhanced Efficacy of Vepdegestrant (ARV-471), a Novel PROTAC® Estrogen Receptor Degrader, in Combination with Targeted Agents i. (n.d.). Arvinas Medical Affairs.
  • Data-driven approach to identify PROTAC targets. (2021, July 23). D4 Pharma.
  • Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. (2020, February 25). Research Communities.
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Journal.
  • A Comparative Analysis of the Degradation Kinetics of Novel BCR-ABL PROTACs. (n.d.). Benchchem.
  • Targeted Protein Degrad
  • Comparisons of PROTAC with other therapeutic modalities. (n.d.).
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Strategic Selection in Asymmetric Synthesis: A Comparative Guide to Biocatalytic, Organocatalytic, and Metal-Mediated Routes

[1]

Executive Summary: The Shift from "Metal-First" to "Fit-for-Purpose"

For decades, transition metal catalysis (TMC) was the default for asymmetric synthesis. However, the landscape has shifted due to three converging pressures: stricter regulatory limits on trace metals (ICH Q3D), the demand for lower E-factors (waste minimization), and the rapid maturation of engineered enzymes and organocatalysts.

This guide provides an objective, data-driven comparison of these three pillars. We move beyond academic novelty to industrial viability, using Sitagliptin (C-N bond formation) and Paroxetine (C-C bond formation) as primary case studies to demonstrate where and why specific alternatives outperform traditional methods.

Decision Framework: Selecting the Right Modality

The choice of catalyst is no longer just about enantiomeric excess (ee); it is about the "Total Cost of Ownership" of the process, including waste disposal and purification.

Visual 1: Asymmetric Synthesis Decision Matrix

DecisionMatrixStartTarget Chiral MoleculeBondTypeBond Formation Type?Start->BondTypeCN_BondC-N / C-O Bond(Reductions/Aminations)BondType->CN_BondCC_BondC-C Bond(Aldol/Michael/Cross-Coupling)BondType->CC_BondAq_SolSolubility/Stabilityin Water?CN_Bond->Aq_SolTrace_MetalStrict Metal Limits(ICH Q3D)?CC_Bond->Trace_MetalBio_RouteBiocatalysis(KREDs/Transaminases)Aq_Sol->Bio_RouteHigh/StableMetal_RouteMetal Catalysis(Ru/Rh Hydrogenation)Aq_Sol->Metal_RouteLow/SensitiveOrgano_RouteOrganocatalysis(Proline/Squaramides)Trace_Metal->Organo_RouteYes (<5 ppm)Classic_RouteTransition Metal(Pd/Cu/Zn)Trace_Metal->Classic_RouteNo/Manageable

Caption: Strategic decision tree for selecting asymmetric modalities based on substrate properties and regulatory constraints.

Deep Dive I: C-N Bond Formation (The Sitagliptin Case)

The synthesis of Sitagliptin (Januvia®) is the gold standard for comparing Chemocatalysis vs. Biocatalysis. It illustrates the transition from a Rhodium-catalyzed hydrogenation to a Transaminase-catalyzed amine transfer.[1]

Comparative Performance Metrics
MetricMetal Route (Rh-Josiphos)Biocatalytic Route (ATA-117)Impact Analysis
Enantiomeric Excess (ee) 97% (requires recrystallization)>99.9%Bio route eliminates a purification step.[1]
Conditions 250 psi H₂, High PressureAtmospheric, 50% DMSOBio route removes explosion hazard/specialized vessels.[1]
Overall Yield ~82%~92% (+10-13%)Significant cost reduction in raw materials.[1]
Waste (E-Factor) High (Aq. waste + Rh removal)Reduced by 19%Bio route eliminates trace metal scavenging.[1]
Productivity Baseline+53% ( kg/L/day )Higher throughput in standard reactors.
Experimental Protocol: Transaminase-Mediated Amination

Note: This protocol reflects the evolved ATA-117 process.[1] Causality is noted in bold.

Reagents:

  • Pro-sitagliptin ketone (Substrate)[2]

  • Isopropylamine (Amino donor)

  • Transaminase ATA-117 (Engineered enzyme)[1][2]

  • PLP (Pyridoxal-5'-phosphate, Cofactor)[1]

  • DMSO/Buffer (Solvent system)

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.1 M triethanolamine buffer (pH 8.5). Why: Enzymes have strict pH optima; deviation causes denaturation or inactivity.

  • Cofactor Loading: Add PLP (2 mM) to the buffer. Why: PLP is the catalytic engine; it forms the Schiff base intermediate required for nitrogen transfer.

  • Substrate Solubilization: Dissolve pro-sitagliptin ketone (200 g/L final conc.) in DMSO. Add this to the buffer to create a 50% v/v DMSO mixture. Why: The substrate is lipophilic. The engineered ATA-117 was specifically evolved to tolerate high DMSO concentrations that would kill native enzymes.

  • Amine Donor Addition: Add isopropylamine (1 M). Why: Drives the equilibrium. The enzyme transfers the amine from isopropylamine to the ketone, releasing acetone as a byproduct.

  • Reaction: Stir at 40-45°C for 24 hours at atmospheric pressure.

  • Workup: Extract with organic solvent (e.g., ethyl acetate). No metal scavenging required.[1]

Visual 2: Process Evolution Workflow

SitagliptinProcesscluster_MetalRoute A: Metal Catalysiscluster_BioRoute B: BiocatalysisSubstratePro-SitagliptinKetoneRh_CatRh(Josiphos)+ H2 (250 psi)Substrate->Rh_CatEnamine FormationEnzymeATA-117 Transaminase+ iPrNH2Substrate->EnzymeDirect AminationPurifyRecrystallization(Remove Rh/enantiomer)Rh_Cat->Purify97% eeProductSitagliptin(API)Purify->ProductYield LossDirectDirect Isolation(>99.9% ee)Enzyme->Direct>99.9% eeDirect->ProductHigh Yield

Caption: Comparison of unit operations. The biocatalytic route collapses three steps (derivatization, hydrogenation, purification) into one.

Deep Dive II: C-C Bond Formation (The Paroxetine Case)

While metals excel at cross-couplings, Organocatalysis has emerged as a superior alternative for Michael additions, particularly for generating chiral intermediates for drugs like Paroxetine (Paxil).[1]

The Challenge

The classical synthesis of Paroxetine involves complex resolution steps or stoichiometric chiral auxiliaries, leading to high step counts (10-15) and poor atom economy.

The Alternative: Organocatalytic Michael Addition

Using a "Jørgensen-Hayashi" type catalyst (diarylprolinol silyl ether), the key chiral piperidine ring can be constructed via a Michael addition/cascade sequence.

MetricClassical/Metal ApproachesOrganocatalytic Route (Flow)Impact Analysis
Key Step Resolution or AuxiliariesAsymmetric Michael AdditionOrgano enables "Get it right the first time" chirality.[1]
Catalyst Toxicity Moderate to High (if metal used)None (Organic Molecule)No heavy metal testing required for final release.
Robustness Sensitive to moisture/airAir/Moisture StableCan be run in open vessels or simple flow reactors.[1]
Selectivity Variable>90-99% eeHigh fidelity control via steric shielding.[1]
Experimental Protocol: Organocatalytic Michael Addition

Based on the formal synthesis of (-)-Paroxetine via Michael addition of malonates to enals.

Reagents:

  • 4-Fluorocinnamaldehyde (Electrophile)[1][3]

  • Dimethyl malonate (Nucleophile)[4]

  • (S)-Diarylprolinol silyl ether (Organocatalyst, 10 mol%)[1]

  • Benzoic acid (Additive)

  • Toluene or solvent-free (in Flow)[1]

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve the organocatalyst and benzoic acid in toluene. Why: The acid additive accelerates the formation of the iminium ion intermediate, which is the active electrophilic species.

  • Substrate Addition: Add 4-fluorocinnamaldehyde. The catalyst condenses with the aldehyde to form a chiral iminium ion. Why: This lowers the LUMO of the double bond and shields one face (Re/Si) via steric bulk, forcing the nucleophile to attack from the opposite side.

  • Nucleophilic Attack: Add dimethyl malonate. Stir at room temperature.

  • Hydrolysis: Add water/bicarbonate. Why: Hydrolyzes the iminium/enamine intermediate to release the product and regenerate the catalyst.

  • Result: The resulting chiral aldehyde is obtained with high ee (typically 90-95%, upgradable to >99% via crystallization).[1]

Strategic Analysis & Conclusion

When to Pivot?
  • Choose Biocatalysis (Enzymes) when targeting C=O reductions (KREDs) or C-N bonds (Transaminases) in aqueous-compatible substrates. The specificity is unbeaten, but enzyme development time (evolution) can be a bottleneck if an off-the-shelf variant doesn't exist.[1]

  • Choose Organocatalysis for C-C bond formation (Aldol, Michael) where metal contamination is a dealbreaker. It is robust and scalable but often requires higher catalyst loadings (1-5 mol%) compared to transition metals (<0.1 mol%).

  • Retain Metal Catalysis for C-C Cross-Couplings (Suzuki, Buchwald) or C-H Activation . There are currently no bio- or organo-equivalents that match the efficiency of Palladium or Iridium for these specific bond formations.[1]

Final Verdict

The modern asymmetric toolbox is not "Metal vs. The Rest." It is a matrix.[1] For Sitagliptin, biocatalysis proved superior due to stereoselectivity and waste reduction.[1][2] For Paroxetine intermediates, organocatalysis offers a compliant, streamlined route.[1] Success lies in evaluating the entire process lifecycle , not just the reaction rate.

References

  • Sitagliptin Green Chemistry Award: EPA.[1][5] (2010).[2][6][7][8] Greener Reaction Conditions Award: Merck & Co., Inc. and Codexis, Inc.[1]Link[2]

  • Sitagliptin Scientific Data: Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[1][5] Science.[1] Link

  • Paroxetine Organocatalysis (Flow): Ötvös, S. B., et al. (2019).[1] Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis.[1][3][9] Chemical Science.[1][9][10] Link

  • Paroxetine Formal Synthesis: Valero, G., et al. (2009).[1] Highly enantioselective organocatalytic synthesis of piperidines.[1][11] Formal synthesis of (−)-Paroxetine.[1][4][6][7][9][11][12] Tetrahedron Letters.[1] Link

  • General Review: R. Noyori. (2009).[1][8] Synthesizing our future.[1][8] Nature Chemistry.[1][8] Link

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